Miriplatin
Description
Overview of Platinum-Based Antineoplastic Agents in Targeted Chemotherapy
Platinum-based antineoplastic agents are a class of chemotherapy drugs that contain platinum coordination complexes as their active components. medicalnewstoday.comwikipedia.org These agents are widely utilized in the treatment of nearly half of all individuals undergoing chemotherapy for cancer. wikipedia.org The primary mechanism of action involves the platinum compounds binding to DNA, forming various types of adducts, including intrastrand and interstrand cross-links. patsnap.compatsnap.comwikipedia.org These DNA lesions interfere with crucial cellular processes such as DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in cancer cells. medicalnewstoday.compatsnap.compatsnap.com
Key examples of commonly used platinum-based drugs include cisplatin (B142131), carboplatin (B1684641), and oxaliplatin (B1677828). nih.govpatsnap.comwikipedia.org Cisplatin, the first member of this class approved in 1978, demonstrated significant activity against various cancers, notably improving cure rates for testicular cancer. medicalnewstoday.comwikipedia.orgnih.gov Carboplatin, a second-generation analog, was developed with a focus on reducing some of the severe toxicities associated with cisplatin, such as nephrotoxicity. medicalnewstoday.comwikipedia.orgmims.com Oxaliplatin, a third-generation compound, shows efficacy in treating colorectal cancer and exhibits a different spectrum of activity and toxicity compared to cisplatin and carboplatin. medicalnewstoday.comwikipedia.orgmims.com
Despite their widespread use and efficacy, conventional platinum drugs face limitations, including inherent or acquired resistance in cancer cells and significant systemic toxicities affecting various organs. nih.govresearchgate.netrsc.org These challenges have spurred research into developing new platinum complexes and innovative delivery strategies to enhance tumor specificity and reduce adverse effects. nih.govrsc.org Targeted chemotherapy approaches, including the use of lipophilic complexes and localized delivery methods, aim to concentrate the drug at the tumor site, thereby increasing therapeutic index. rsc.orgacs.org
Miriplatin (B1139251) as a Novel Lipophilic Platinum Complex for Specific Therapeutic Applications
This compound (also known by the trade name Miripla) is a platinum-based chemotherapeutic agent characterized by its lipophilic nature. patsnap.compatsnap.comwikipedia.orgmedkoo.com This lipophilicity is a key property that distinguishes it from more hydrophilic platinum compounds like cisplatin. patsnap.compatsnap.comsumitomo-chem.co.jp Chemically, this compound is described as a lipophilic platinum complex containing myristates as leaving groups and diaminocyclohexane as a carrier ligand. wikipedia.orgoup.com Specifically, it is a lipophilic platinum complex and an oxaliplatin analog that contains two myristate chains. nih.gov This composition contributes to its affinity for lipid-rich environments, such as liver tumors. patsnap.commedkoo.com
The lipophilic character of this compound is leveraged for specific therapeutic applications, primarily in the treatment of hepatocellular carcinoma (HCC). patsnap.compatsnap.comwikipedia.org It is particularly suited for administration via transarterial chemoembolization (TACE), a targeted delivery method where the drug is injected directly into the hepatic artery supplying the liver tumor. patsnap.compatsnap.comsumitomo-chem.co.jp When suspended in an oily contrast agent like iodinated poppy seed oil (Lipiodol), this compound can be selectively retained within the tumor vasculature and tissue due to its lipophilicity and the unique blood supply of HCC. patsnap.comwikipedia.orgsumitomo-chem.co.jpnih.gov This targeted delivery and retention mechanism allows for a high concentration of the drug at the tumor site over a prolonged period, enhancing its cytotoxic effects on HCC cells while minimizing systemic exposure and potential toxicity to healthy tissues. patsnap.compatsnap.comsumitomo-chem.co.jpnih.gov
Research findings highlight the advantages of this compound's lipophilic formulation in the context of TACE for HCC. Studies have shown that this compound suspension demonstrates stronger in vivo antitumor activity compared to other agents in certain models when delivered intra-arterially. sumitomo-chem.co.jp The sustained release of platinum components from the this compound suspension in the tumor tissue contributes to its therapeutic efficacy. sumitomo-chem.co.jp
Historical Context of this compound Development and Research Trajectory
The development of this compound is situated within the broader history of platinum-based chemotherapy, which began with the serendipitous discovery of the anticancer properties of cisplatin in the late 1960s. nih.govresearchgate.net The success of cisplatin spurred extensive research into synthesizing and evaluating other platinum coordination complexes for their antineoplastic activity. nih.govviamedica.pl This led to the development and clinical introduction of second-generation agents like carboplatin and third-generation agents such as oxaliplatin, each with modified chemical structures and pharmacological profiles aimed at improving efficacy and reducing toxicity. medicalnewstoday.comviamedica.pldovepress.com
This compound represents a later stage in this research trajectory, specifically focusing on developing a platinum complex optimized for locoregional treatment of liver cancer. Recognizing the limitations of systemic chemotherapy for HCC and the potential of targeted intra-arterial delivery, researchers aimed to create a platinum agent with properties suitable for this approach. The lipophilic nature of this compound, achieved through the incorporation of myristate chains, was a deliberate design choice to facilitate its suspension in oily embolization agents like Lipiodol and promote its retention within the lipid-rich environment of liver tumors. wikipedia.orgsumitomo-chem.co.jpoup.com
The development and research of this compound were significantly undertaken by institutions such as Dainippon Sumitomo Pharma. patsnap.comspringer.comoup.com Its approval in Japan in 2009 for the treatment of hepatocellular carcinoma using lipiodolization (a form of TACE) marked a key milestone in its research trajectory, signifying its successful translation from preclinical studies to clinical application. wikipedia.orgsumitomo-chem.co.jpwikipedia.org Research has since continued to evaluate its efficacy and safety in various clinical settings for HCC, including studies comparing it with other chemotherapeutic agents used in TACE and exploring its use in specific patient populations, such as those with chronic renal failure. oup.comnih.govgutnliver.orgnih.govnih.gov The ongoing research reflects a commitment to further understand and optimize the role of this lipophilic platinum complex in targeted cancer therapy.
Table 1: Properties of this compound
| Property | Detail | Source |
| Chemical Formula | C₃₄H₆₈N₂O₄Pt | wikipedia.orgnih.gov |
| Molar Mass | ~764.0 g/mol | wikipedia.orgnih.gov |
| Nature | Lipophilic Platinum Complex | patsnap.compatsnap.comwikipedia.orgnih.gov |
| Therapeutic Use | Primarily Hepatocellular Carcinoma (HCC) | patsnap.compatsnap.comwikipedia.org |
| Delivery Method | Transarterial Chemoembolization (TACE) | patsnap.compatsnap.comwikipedia.orgsumitomo-chem.co.jp |
| Key Structural Feature | Contains two myristate chains and diaminocyclohexane as a carrier ligand | wikipedia.orgoup.comnih.gov |
Table 2: Comparison of Platinum-Based Antineoplastic Agents
| Compound | PubChem CID | Key Characteristic(s) | Primary Historical Use/Indication(s) | Source |
| Cisplatin | 5460033 nih.gov, 5702198 hznu.edu.cn, 11493598 citeab.com, 441203 citeab.com, 2767 nih.gov | First-generation, hydrophilic | Testicular, ovarian, bladder, lung, head and neck cancers, lymphomas, germ cell tumors medicalnewstoday.comwikipedia.orgnih.govdovepress.comnih.gov | medicalnewstoday.comwikipedia.orgnih.govdovepress.comnih.gov |
| Carboplatin | 498142 wikipedia.org, 122130863 fishersci.iefishersci.ca, 38904 citeab.com, 426756 mims.com | Second-generation, less nephrotoxic than cisplatin | Ovarian, lung, head and neck, brain cancer, neuroblastoma medicalnewstoday.comwikipedia.orgdovepress.com | medicalnewstoday.comwikipedia.orgdovepress.com |
| Oxaliplatin | 77994 wikipedia.orgamericanelements.com, 5310940 citeab.comciteab.com | Third-generation, different toxicity profile, contains diaminocyclohexane | Colorectal cancer, also used in pancreatic, stomach, esophageal, ovarian, breast, and non-small-cell lung cancer wikipedia.orgmims.comdovepress.com | wikipedia.orgmims.comdovepress.com |
| This compound | 9832045 wikipedia.orgwikipedia.orgnih.govnih.gov | Novel, lipophilic, contains myristate chains | Hepatocellular Carcinoma (HCC) patsnap.compatsnap.comwikipedia.org | patsnap.compatsnap.comwikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
cyclohexane-1,2-diamine;platinum(2+);tetradecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIHRZPJIYJKAZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N2O4Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Characterization
Pioneering Synthetic Routes for Miriplatin (B1139251)
Early synthetic efforts for this compound established foundational pathways for its production, primarily involving platinum precursors and the myristate ligand.
Synthesis from K4PtCl4 and Key Intermediates
One of the initial routes for synthesizing this compound begins with potassium tetrachloroplatinate(II) (K4PtCl4). This process involves a series of reactions to build the this compound structure. K4PtCl4 is reacted with sodium nitrite (B80452) to form a solution of K4Pt(NO2)4. This intermediate is then reacted with (1R, 2R)-1,2-cyclohexanediamine, leading to the formation of the key intermediate Pt(C6H14N2)(NO2)2. Subsequently, this intermediate is reacted with hydrazine (B178648) sulfate (B86663) and sodium myristate in n-butanol to yield the target compound, this compound. The structure of the synthesized compound from this route has been confirmed through various analytical techniques including elemental analysis, ESI-MS, FT-IR, H-NMR, thermal analysis, and specific optical rotation measurement. This method has been reported to provide a yield of approximately 61%. researchgate.netbvsalud.orgresearchgate.netmagtechjournal.com
Original Pathways involving Pt(C6H14N2)I2 and Silver Myristate
Another original pathway for this compound synthesis involves the reaction of Pt(C6H14N2)I2 with silver myristate. In one approach, Pt(C6H14N2)I2 is reacted with silver myristate in water. The product is then separated from silver iodide (AgI) precipitate by dissolving it in ethanol (B145695). atlantis-press.comatlantis-press.com
Synthesis using Pt(C6H14N2)Cl2 has also been reported, involving hydrolysis with silver nitrate (B79036) and reaction with myristic acid in chloroform (B151607). This method offered high controllability of Ag+ but utilized chloroform, which is considered harmful. researchgate.netatlantis-press.com
Advancements in this compound Synthesis
Ongoing research has focused on developing improved synthetic protocols to enhance the yield and purity of this compound, optimize reaction conditions, and control the properties of the final product during formulation.
Improved Synthetic Protocols for Enhanced Yield and Purity
Efforts to improve this compound synthesis have led to the development of more practical procedures with higher yields. One reported method involved preparing this compound from (1R, 2R)-1, 2-cyclohexanediamine-N, N') platinum (II) diiodide, silver nitrate, myristic acid, and sodium hydroxide. This procedure was characterized by easier operation and a higher reported yield of about 73%. researchgate.netresearchgate.net
An improved synthetic route reacting Pt(C6H14N2)I2 with silver myristate in water allowed for easier control of the reaction rate. The product separation involved dissolving the product in ethanol to remove AgI precipitate, and ethanol was used instead of chloroform to reduce harmfulness. atlantis-press.comatlantis-press.com
Optimization of Reaction Conditions and Solvent Systems
Optimization of reaction conditions and the selection of appropriate solvent systems are crucial for efficient and high-yield synthesis of this compound. While specific detailed studies on the optimization of reaction parameters (such as temperature, concentration, and reaction time) specifically for this compound synthesis from the provided search results are limited, the general principles of reaction optimization in synthetic chemistry apply. These principles involve exploring the effect of variables like solvent systems, temperature, and reactant concentrations to maximize yield and purity. mt.comgd3services.comprismbiolab.com
Early synthetic routes utilized solvents such as n-butanol and chloroform. researchgate.netatlantis-press.com Later improvements explored the use of water and ethanol in the reaction between Pt(C6H14N2)I2 and silver myristate, aiming for better control and reduced toxicity compared to chloroform. atlantis-press.comatlantis-press.com The choice of solvent system significantly impacts reaction rate, solubility of reagents and products, and ease of purification.
Control of Particle Properties during Formulation Processes
The control of particle properties, such as size and morphology, is particularly important for the formulation of this compound, especially for its use in suspensions for procedures like transcatheter arterial chemoembolization (TACE). This compound is a lipophilic compound, and its formulation often involves suspending it in an oily medium like iodinated poppy seed oil. sumitomo-chem.co.jpnih.gov
The freeze-drying method is applied in the formulation process to achieve desired characteristics for the this compound drug product, such as being easily suspendable and maintaining a dispersed state. sumitomo-chem.co.jp The freeze-dried this compound drug product has been shown to form fine, spherical particles with an average size of approximately 10 μm, which also results in an enlarged specific surface area of each particle. sumitomo-chem.co.jp
Controlling particle size is considered important for controlling the release of platinum components from the this compound suspension. A high correlation has been observed between the particle size that makes up 90% of the total volume distribution (the 90% D value) and the platinum release ratio. sumitomo-chem.co.jp Factors influencing drug particle size during formulation include the moisture content in the tert-butyl alcohol bulk solution before freeze-drying and the freezing rate during the freeze-drying process. Maintaining a constant moisture content and hastening the freezing speed are necessary to achieve the appropriate drug particle size. sumitomo-chem.co.jp
Different formulation methods, including thin film hydration, chloroform dripping, chloroform injection, chloroform evaporation, co-solvent evaporation, chloroform slow evaporation, and co-solvent slow evaporation, have been explored for preparing this compound-loaded nano formulations like micelles and solid lipid nanoparticles (SLNs). pacific.edu Micelles prepared by these methods were typically smaller (~10 nm) and more homogeneous, while SLNs were larger (~100 nm) and more heterogeneous. pacific.edu The co-solvent slow evaporation method has been shown to improve platinum recovery significantly in nano formulation preparation. pacific.edu
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 9832045 |
| Potassium tetrachloroplatinate(II) | 61440 |
| (1R, 2R)-1,2-cyclohexanediamine | 43806 |
| Myristic Acid | 11005 |
| Silver Myristate | 129636792 |
| Platinum | 23939 |
| 1,2-Cyclohexanediamine | 4610 |
Data Table: Synthesis Yields
| Synthetic Route | Reported Yield |
| From K4PtCl4 via Pt(C6H14N2)(NO2)2 intermediate | ~61% |
| From (1R, 2R)-1, 2-cyclohexanediamine-N, N') platinum (II) diiodide, silver nitrate, myristic acid, and sodium hydroxide | ~73% |
Comprehensive Spectroscopic and Analytical Characterization of Synthesized this compound
The structural and chemical properties of synthesized this compound are confirmed through a combination of analytical techniques, including elemental analysis, mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, thermal analysis, and specific optical rotation measurements. atlantis-press.comresearchgate.netmagtechjournal.combvsalud.org
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the percentage of each element present in a compound, which helps to confirm its empirical formula and stoichiometry. For this compound, elemental analysis for carbon (C), hydrogen (H), and nitrogen (N) is performed. atlantis-press.comresearchgate.netscholarsresearchlibrary.com The results obtained from the analysis are compared with the calculated theoretical values based on the proposed chemical formula (C₃₄H₆₈N₂O₄Pt). atlantis-press.comwikipedia.orgnih.gov Good agreement between the calculated and found values indicates that the synthesized compound has the correct elemental composition. atlantis-press.com
| Element | Calculated (%) | Found (%) |
| C | 52.17 | 52.01 |
| H | 3.58 | 3.65 |
| N | 8.95 | 9.03 |
Table 1: Elemental Analysis Results for this compound atlantis-press.com
Mass Spectrometry (ESI-MS) for Molecular Weight Determination
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound. ESI-MS analysis of this compound typically shows characteristic peaks corresponding to the molecular ion or fragments thereof. atlantis-press.comresearchgate.netpacific.edu For this compound, peaks related to the platinum complex with the myristate ligands and the DACH carrier are observed. atlantis-press.com The presence of peaks such as [Pt(C₆H₁₄N₂)(C₁₄H₂₇O₂)]⁺ and [M-H₂O+Na]⁺ confirms the molecular structure and mass of the synthesized compound. atlantis-press.com
| Ion Species | Mass (Da) | Relative Abundance (%) |
| [Pt(C₆H₁₄N₂)(C₁₄H₂₇O₂)]⁺ | 536 | 56 |
| [M-H₂O+Na]⁺ (PtC₃₄N₂H₆₈O₄·H₂O) | 787 | 100 |
Table 2: ESI-MS Data for this compound atlantis-press.com
The theoretical molecular weight for anhydrous this compound (C₃₄H₆₈N₂O₄Pt) is approximately 764.01 g/mol , while the monohydrate form has a molecular weight of approximately 782.03 g/mol . wikipedia.orgnih.gov ESI-MS data helps confirm these masses. atlantis-press.com
Infrared Spectroscopy (FT-IR) for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths. atlantis-press.comresearchgate.netupi.edumdpi.com The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of various bonds within the molecule, such as N-H stretching from the diaminocyclohexane ligand and C=O stretching from the myristate ligands. atlantis-press.comresearchgate.net The presence and position of these peaks provide evidence for the successful synthesis and the structural integrity of this compound. atlantis-press.com
Specific absorption bands in the FT-IR spectrum of this compound (KBr) include: atlantis-press.com
N-H stretching vibrations (around 3206 cm⁻¹). atlantis-press.comresearchgate.net
C-H stretching vibrations (around 2924 cm⁻¹ and 2854 cm⁻¹). atlantis-press.com
C=O stretching vibrations from the carboxylate groups (around 1647 cm⁻¹). atlantis-press.comresearchgate.net
Pt-N stretching vibrations (in the lower wavenumber region, typically below 600 cm⁻¹). researchgate.net
Table 3: Characteristic FT-IR Absorption Bands for this compound atlantis-press.com
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| N-H Stretching | 3206 |
| C-H Stretching | 2924, 2854 |
| C=O Stretching | 1647 |
| Pt-N Stretching | < 600 |
Nuclear Magnetic Resonance Spectroscopy (1H-NMR) for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules by analyzing the magnetic properties of hydrogen nuclei. atlantis-press.comresearchgate.netresearchgate.netucsb.edu The ¹H-NMR spectrum of this compound provides information about the different types of protons in the molecule, their chemical environment, and their connectivity. atlantis-press.com The characteristic signals observed in the spectrum correspond to the protons of the diaminocyclohexane ring and the myristate chains. atlantis-press.com
Typical ¹H-NMR data for this compound (500 MHz, CDCl₃) includes signals in various regions, confirming the presence and arrangement of protons in the molecule: atlantis-press.com
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| 0.84-0.87 | m | 6H | 2x CH₂CH₃ |
| 1.12-1.14 | d | 40H | 2x CH₂(CH₂)₁₀CH₂CH₃ |
| 1.28-1.31 | m | 4H | CH₂CH₂CH₂CH₂ of DACH |
| 1.48-1.50 | d | 2H | CHHCH₂CH₂CHH of DACH |
| 1.72-1.77 | m | 4H | 2x CH₂CH₂(CH₂)₁₀ |
| 2.12-2.15 | d | 2H | CHHCH₂CH₂CHH of DACH |
| 2.44-2.47 | m | 4H | 2x O₂CCH₂CH₂ |
| 3.06 | s | 2H | 2x CHNH₂ |
| 5.01 | s | 2H | H₂O |
| 7.31-7.33 | d | 4H | 2x NH₂ |
Table 4: ¹H-NMR Data for this compound atlantis-press.com
The spectral peaks are consistent with the expected molecular structure of this compound. atlantis-press.com
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of this compound. researchgate.netmagtechjournal.combvsalud.orgnetzsch.commooreanalytical.comlabmanager.comtainstruments.com
TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition temperatures and the presence of volatile components like water. netzsch.commooreanalytical.comlabmanager.com For this compound monohydrate, TGA can show the loss of water molecules upon heating. wikipedia.org
DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition. netzsch.commooreanalytical.comlabmanager.comtainstruments.com Studies have indicated that this compound monohydrate begins to dehydrate around 51.64 °C, and the anhydrous form melts and decomposes at approximately 221.81 °C. wikipedia.org
Molecular and Cellular Mechanisms of Action of Miriplatin
Core Molecular Interactions of Miriplatin (B1139251)
This compound, upon entering cancer cells, undergoes hydrolysis, releasing active platinum compounds patsnap.com. These active species are responsible for the drug's cytotoxic effects through their interaction with DNA.
Platinum-DNA Adduct Formation and Consequent DNA Damage
A primary mechanism of action for this compound, similar to other platinum-based antineoplastic drugs like cisplatin (B142131) and oxaliplatin (B1677828), is the formation of platinum-DNA adducts patsnap.comnih.govnih.govatlantis-press.comnih.govmedchemexpress.com. These adducts are formed by the binding of active platinum compounds to the DNA strands within cancer cells patsnap.com. This interaction is crucial for disrupting the normal function of DNA patsnap.com. In vitro studies have demonstrated that platinum compounds released from this compound can be incorporated into hepatoma cells, including those resistant to cisplatin, and form platinum-DNA adducts nih.govatlantis-press.com. This compound has been shown to form more platinum-DNA adducts than cisplatin at equitoxic concentrations in certain cell lines nih.gov. The formation of these adducts leads to significant DNA damage patsnap.commedchemexpress.com.
Inhibition of DNA Replication and Transcription Processes
The formation of platinum-DNA adducts by this compound disrupts critical cellular processes, specifically DNA replication and transcription patsnap.compatsnap.com. By binding to DNA, the adducts physically block the enzymes responsible for DNA replication and transcription from moving along the DNA strands patsnap.com. This inhibition prevents cancer cells from multiplying and synthesizing essential proteins, which are processes vital for cell proliferation and survival patsnap.com. Studies have indicated that this compound significantly inhibits DNA replication nih.gov. The ability of platinum complexes to block RNA synthesis has been shown to correlate directly with their efficacy as antitumor agents nih.gov.
Cellular Responses to this compound Exposure
The DNA damage and inhibition of replication and transcription caused by this compound trigger a cascade of cellular responses in malignant cells.
Induction of Apoptosis in Malignant Cell Lines
A key cellular response to this compound exposure is the induction of apoptosis, or programmed cell death, in malignant cell lines patsnap.compatsnap.comnih.govnih.govmedchemexpress.comresearchgate.netcapes.gov.brmedchemexpress.com. The DNA damage caused by the platinum-DNA adducts overwhelms the cancer cells' repair mechanisms, leading to the activation of apoptotic pathways patsnap.com. This compound has been shown to induce apoptosis in various tumor cells, including pancreatic cancer cells and human hepatoma cell lines nih.govnih.govresearchgate.net. Research indicates that this compound suspended in an oily lymphographic agent induced massive apoptosis in tumors implanted in rat livers nih.govcapes.gov.brresearchgate.net.
Distinct Apoptotic Pathways Activated by this compound
While the induction of apoptosis is a common outcome, the specific pathways activated by this compound can vary. Research suggests that this compound can induce apoptosis through mechanisms that may differ from other platinum agents nih.gov. For instance, a study on this compound-loaded liposomes indicated that this formulation could target mitochondria and induce mitophagy through blocking POLG and TFAM-mediated mitochondrial DNA replication, representing a distinct mechanism from traditional DNA-targeting platinum agents nih.gov. Additionally, studies investigating the synergistic effect of this compound and radiation have shown that this combination can induce apoptosis through PUMA-mediated pathways in hepatocellular carcinoma cells nih.govnii.ac.jp. The induction of PUMA expression appears to occur via the JNK signaling pathway nii.ac.jp.
Intracellular Fate and Activity of this compound
This compound's lipophilic nature influences its intracellular fate and activity patsnap.compatsnap.comwikipedia.org. It is preferentially taken up by the liver and tumor cells patsnap.com. Once inside the cells, it undergoes hydrolysis to release the active platinum species patsnap.com. This hydrolysis is a crucial step for the drug's activation and subsequent interaction with DNA patsnap.com. The active platinum compounds then form DNA adducts, leading to the inhibition of replication and transcription and the induction of apoptosis patsnap.compatsnap.com. Studies have shown that this compound exhibits a more sustained release of platinum compounds compared to cisplatin nih.govcapes.gov.brresearchgate.net. Dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N']platinum has been identified as a major platinum compound released from this compound nih.govcapes.gov.brresearchgate.net. The intracellular accumulation of platinum and the formation of platinum-DNA adducts are dependent on the release characteristics of the this compound formulation researchgate.net. Approximately 2-3% of intracellular platinum from platinum agents is reported to reach the nucleus and bind to DNA researchgate.net.
Role of Lipophilicity in Cellular Uptake and Intracellular Distribution
This compound is characterized by its high lipophilicity, attributed to the presence of two myristate chains as leaving groups. nih.govpacific.edu This lipophilic nature is a key factor influencing its interaction with biological membranes and subsequent cellular uptake. patsnap.comnih.gov this compound's affinity for lipid structures facilitates its partitioning into lipid-based delivery systems, such as Lipiodol suspensions or liposomes. researchgate.netsumitomo-chem.co.jpnih.gov
When administered as a suspension in Lipiodol, the lipophilicity of this compound allows it to be well dispersed within the oily carrier. researchgate.netsumitomo-chem.co.jp This formulation promotes selective accumulation in liver tumors following intra-hepatic arterial administration, a strategy employed in TACE for HCC. researchgate.netsumitomo-chem.co.jppatsnap.com The gradual release of this compound from the Lipiodol suspension is influenced by its lipophilicity, contributing to sustained drug exposure at the tumor site. researchgate.netsumitomo-chem.co.jp
In the context of liposomal formulations (LMPt), the highly lipophilic structure of this compound, resembling phospholipids (B1166683), allows it to encapsulate within the phospholipid bilayers of the liposomes. nih.gov This encapsulation is crucial for the stability and drug-loading capacity of the liposomes. nih.gov The phospholipid-like structure of LMPt promotes efficient cellular uptake through interactions with cell membranes. nih.gov Furthermore, the level of caveolin-1 (B1176169) (Cav-1) has been shown to influence the entry rate and pathways of LMPt into cells, suggesting a role for Cav-1 dependent endocytosis in the uptake of these liposomal formulations. nih.govnih.gov
Identification and Activity of Active Platinum Compounds Released from this compound
This compound itself is considered a prodrug, and its antitumor activity is mediated by the release of active platinum-containing compounds following hydrolysis or other metabolic processes within the cellular environment. patsnap.com The myristate leaving groups of this compound are replaced by biological nucleophiles, primarily chloride ions, leading to the formation of smaller, active platinum species. pacific.edunih.gov
One of the most abundant platinum compounds released from this compound is dichloro[(1R, 2R)-1, 2-cyclohexanediamine-N, N']platinum (DPC). researchgate.net Studies have indicated that DPC is as effective as cisplatin in inhibiting the growth of hepatic cancer cell lines. researchgate.net The observation of cross-resistance between this compound and DPC further supports the role of DPC as one of the active species of this compound. researchgate.net These active platinum compounds, once released, are capable of forming platinum-DNA adducts through covalent bonds with DNA strands in cancer cells. researchgate.netpatsnap.com This DNA binding is a primary mechanism by which platinum-based drugs exert their cytotoxic effects, disrupting DNA replication and transcription and ultimately leading to apoptosis. patsnap.compatsnap.com
While DNA adduct formation is a key mechanism for the active platinum species released from this compound, particularly in the context of its administration as a Lipiodol suspension, the mechanism can differ when this compound is delivered via liposomes. nih.govresearchgate.net For LMPt, the primary target has been identified as mitochondria rather than nuclear DNA, suggesting a distinct mechanism of action for this formulation. nih.govresearchgate.net
Platinum-Membrane Interactions and Their Impact on Cellular Dynamics
Interactions between platinum complexes and cell membranes are early events that can influence cellular uptake, cytotoxicity, and the development of drug resistance. nih.govresearchgate.net While much of the research on platinum-membrane interactions has focused on cisplatin, the lipophilic nature of this compound suggests that it would also engage in significant interactions with lipid bilayers. nih.gov
This compound, being a lipophilic platinum complex, is expected to interact with the lipid components of cell membranes. nih.gov These interactions can potentially alter the biophysical properties of the membranes, such as fluidity and permeability. nih.gov Changes in membrane organization and fluidity induced by platinum complexes have been shown to be involved in activating apoptotic pathways. nih.gov
In the case of LMPt, the liposomal structure itself, resembling natural cell membranes, promotes interactions with the cell surface, facilitating cellular uptake. nih.gov The subsequent processing within endosomes and lysosomes leads to the release of this compound, which then targets intracellular organelles like mitochondria. nih.govresearchgate.net This highlights how the interaction with the liposomal membrane and subsequent cellular processing dictates the intracellular fate and targets of the active compound.
Mitochondrial-Specific Mechanisms of this compound-Loaded Liposomes (LMPt)
This compound-loaded liposomes (LMPt) exhibit a distinct mechanism of action compared to traditional platinum agents that primarily target nuclear DNA. nih.govresearchgate.net Research has revealed that LMPt specifically targets mitochondria, leading to a cascade of events that ultimately suppress cancer cell proliferation. nih.govresearchgate.net This mitochondrial targeting is a key feature that differentiates LMPt and contributes to its potent anti-cancer activity, particularly in challenging cancers like pancreatic cancer. nih.govresearchgate.net
Induction of Mitophagy via Mitochondrial Targeting
A central mechanism of action for LMPt is the induction of mitophagy. nih.govresearchgate.net Following cellular uptake and processing within endosomes and lysosomes, unchanged this compound is released from the liposomes and targets mitochondria. nih.govresearchgate.netpatsnap.com This mitochondrial targeting initiates a process that leads to the degradation of damaged or dysfunctional mitochondria through mitophagy. nih.govresearchgate.net
Mitophagy is a selective form of autophagy that removes mitochondria, playing a crucial role in maintaining mitochondrial quality control and cellular homeostasis. tandfonline.comnih.gov The induction of mitophagy by LMPt is mediated through the PINK1–Parkin axis, a well-established pathway involved in the recognition and degradation of damaged mitochondria. nih.govresearchgate.nettandfonline.comtandfonline.com By triggering mitophagy, LMPt effectively reduces the population of potentially harmful mitochondria within the cancer cells.
Blocking of POLG and TFAM-Mediated Mitochondrial DNA Replication
The mitochondrial targeting of this compound released from LMPt leads to interactions with key proteins involved in mitochondrial DNA (mtDNA) replication: DNA polymerase gamma (POLG) and mitochondrial transcription factor A (TFAM). nih.govnih.govresearchgate.netmdpi.com POLG is the primary enzyme responsible for synthesizing mtDNA, while TFAM is essential for both mtDNA transcription and replication, as well as maintaining mtDNA copy number and structure. mdpi.combiorxiv.orgfrontiersin.org
This compound enhances the binding of the mitochondrial protease LONP1 with POLG and TFAM, leading to the degradation of these crucial proteins. nih.govnih.govresearchgate.net The degradation of POLG and TFAM subsequently blocks mtDNA replication. nih.govnih.govresearchgate.net This inhibition of mtDNA replication is a critical step in the mechanism by which LMPt induces mitophagy and suppresses cancer cell growth. nih.govnih.govresearchgate.netresearchgate.net POLG and TFAM have also been identified as prognostic markers in pancreatic cancer, and their degradation-initiated mtDNA replication blocking and subsequent mitophagy induction by LMPt contribute to its anti-cancer effects. nih.govnih.govresearchgate.net
Caveolin-1 Dependent Endocytosis and Intracellular Accumulation
The cellular entry and accumulation of LMPt are significantly influenced by caveolin-1 (Cav-1). nih.govnih.gov Cav-1 is a scaffolding protein involved in the formation of caveolae, small invaginations of the plasma membrane that play a role in various cellular processes, including endocytosis and intracellular trafficking. nih.govnih.gov
Studies have shown that LMPt enters cells via a Cav-1 level-dependent endocytosis pathway. nih.govnih.gov The level of Cav-1 determines the rate of entry and can influence the switch between different endocytic pathways, including caveolae-mediated endocytosis and macropinocytosis. nih.govnih.govbiorxiv.org Higher levels of Cav-1 lead to faster cellular entry and greater intracellular accumulation of LMPt. nih.govnih.gov This suggests a novel role for Cav-1 in mediating the uptake of these liposomal nanoparticles.
Following endocytosis, LMPt undergoes processing within endosomes and lysosomes, allowing for the release of this compound to target mitochondria. nih.govresearchgate.netpatsnap.com The efficient cellular entry and subsequent intracellular accumulation facilitated by Cav-1 dependent endocytosis are crucial for delivering sufficient concentrations of this compound to the mitochondria to exert its effects on POLG, TFAM, and mitophagy induction. nih.govnih.gov
Here is a table summarizing some of the research findings related to LMPt:
| Study | Formulation | Cell Line / Model | Key Finding Related to Mechanism | Citation |
| Wang et al. (2023) | This compound-loaded liposome (B1194612) (LMPt) | Pancreatic cancer cells (GEM-R/S) | LMPt targets mitochondria, induces mitophagy via POLG/TFAM degradation and mtDNA replication blocking. Cav-1 level determines cellular entry and accumulation. | nih.govnih.govresearchgate.net |
| Liu et al. (2016) | This compound in liposomes | Not specified (loading capacity study) | Loading capacity of this compound was higher for DMPC, DMPG, and DPPC liposomes compared to HSPC, DPPG, and DSPG. | nih.gov |
| Kishimoto et al. (2014) | This compound/Lipiodol suspension | Rat hepatoma AH109A | DPC is a major active species released; forms platinum-DNA adducts. | researchgate.netresearchgate.net |
Preclinical Pharmacological Investigations of Miriplatin
In Vitro Efficacy Studies of Miriplatin (B1139251)
In vitro studies are crucial for evaluating the direct effects of this compound on cancer cells, including its cytotoxicity, growth inhibition, and activity against resistant phenotypes and specific cell populations like cancer stem cells. nih.govpacific.eduresearchgate.net
Cytotoxicity and Growth Inhibition in Hepatoma Cell Lines (e.g., AH109A, Li-7)
This compound, particularly when suspended in Lipiodol (this compound/LPD), has demonstrated antitumor effects on hepatoma cells in in vitro settings. Platinum compounds released from this compound/LPD are incorporated into hepatoma cells, leading to the formation of platinum-DNA adducts and inducing apoptosis. nih.gov
Studies using rat ascite hepatoma AH109A cells have shown that this compound/LPD inhibits cell growth in a dose-dependent manner. nih.govncats.ionih.gov The IC50 value for AH109A cells after 7 days of exposure to this compound/LPD was reported as 0.89 ± 0.15 µg/mL. nih.gov Another study reported an IC50 value of 22.3 µg/mL for this compound suspended in Lipiodol after 7-day exposure to AH-109A cells. ncats.ionih.gov The release of platinum compounds from this compound/LPD is sustained over several days, unlike cisplatin (B142131)/LPD, which shows a rapid initial release. nih.gov
In human hepatoma cell line Li-7, this compound/LPD also caused platinum-DNA adducts to form and induced apoptosis. nih.gov Both this compound/LPD and cisplatin/LPD led to an increase in sub-G1 cells in Li-7 cells after 3 days of treatment. nih.gov
Evaluation in Cisplatin-Resistant Cell Sublines
In vitro studies have evaluated the effectiveness of this compound against cisplatin-resistant cell lines. Platinum compounds released from this compound/LPD were incorporated into rat hepatoma cells, including cisplatin-resistant cells, and formed platinum-DNA adducts. nih.gov A this compound-resistant rat hepatoma subline, AH109A/MP10, was established and found to be selectively resistant to dichloro[(1R,2R)-1,2-cyclohexane diamine-N,N']platinum (DPC), an active compound released from this compound, and oxaliplatin (B1677828), but not to cisplatin, carboplatin (B1684641), or nedaplatin. researchgate.netspandidos-publications.com This suggests that the resistance mechanism to this compound in this subline is related to the diaminocyclohexane (DACH) carrier ligand. researchgate.net
Dose-Response Characterization and IC50 Determination
Dose-response studies are conducted to determine the concentration of this compound required to inhibit cell growth by 50% (IC50). For rat ascite hepatoma AH109A cells, the IC50 value for this compound/LPD after 7 days of exposure was 0.89 ± 0.15 µg/mL. nih.gov Another study reported an IC50 of 22.3 µg/mL for this compound suspended in Lipiodol after 7 days in AH-109A cells. ncats.ionih.gov
For the active compound released from this compound, DPC, IC50 values have also been determined. In AH109A cells after 3 days of exposure, the IC50 for DPC was 0.14 ± 0.07 µg/mL. nih.gov DPC was found to be as effective as cisplatin in inhibiting cell growth. researchgate.net Studies on HepG2 and HuH-7 human hepatoma cells also showed a dose-dependent decrease in viability when treated with DPC, with IC50 values determined for both DPC and cisplatin in these cell lines. nii.ac.jp
Anticancer Activity against Lung Cancer Cell Spheroid Models (e.g., A549, A549-iRFP 3D MCS)
This compound-loaded nano formulations have been evaluated for their anticancer activity against lung cancer cell spheroid models, such as A549-iRFP 3D multicellular spheroids (MCS). pacific.edupacific.edu These 3D models are considered more representative of the in vivo tumor microenvironment than traditional 2D cell cultures. researchgate.netsigmaaldrich.com
Selected this compound-loaded nano formulations have shown substantial anticancer activity against A549-iRFP 3D MCS, with efficacy comparable to that of cisplatin, a first-line drug for lung cancer. pacific.edupacific.edu Ultrasmall dots and solid lipid nanoparticles (SLNs) loaded with this compound demonstrated significantly stronger inhibition of 3D MCS compared to free this compound. pacific.edu
Potency in Gemcitabine-Resistant and Sensitive Pancreatic Cancer Cell Models
Research has indicated that this compound can inhibit the proliferation of various tumor cells, including pancreatic cancer cells. researchgate.net A novel recombinant human serum albumin (rHSA)-bound this compound nanoparticle formulation (rHSA-miPt) has been investigated for its potential in pancreatic cancer therapy, particularly in overcoming gemcitabine (B846) resistance. researchgate.net
In vitro studies with rHSA-miPt showed an IC50 value of 12.7 µM, which was significantly lower than the IC50 of more than 100 µM for gemcitabine in the tested pancreatic cancer cell models. researchgate.net This suggests that the rHSA-miPt formulation of this compound is more potent than gemcitabine in these models. The rHSA-miPt formulation was also found to inhibit cell proliferation, arrest the cell cycle, and induce apoptosis in gemcitabine-resistant pancreatic cancer cells. researchgate.net
In Vivo Efficacy and Pharmacodynamic Studies of this compound
Preclinical investigations have demonstrated the antitumor effects of this compound in various animal models, along with insights into its mechanism of action.
Antitumor Effects in Orthotopic and Xenograft Animal Models (e.g., Rat and Rabbit Liver Tumor Models, HepG2 Xenograft, AsPC-1 Xenograft in Nude Mice, VX2 Tumor Model)
This compound suspended in Lipiodol (this compound/LPD) has shown in vivo antitumor activity in several animal models following intra-hepatic arterial injection. sumitomo-chem.co.jpnih.gov Studies using rat and rabbit transplanted liver cancer models, as well as tumors induced by chemical carcinogens, have reported these effects. sumitomo-chem.co.jpiiarjournals.org Specifically, this compound/LPD has demonstrated potent antitumor activity in hepatic tumor models utilizing rat AH109A tumors, chemically induced rat tumors, and rabbit VX-2 tumors. nih.gov
A novel orthotopic model of HCC was developed by implanting human hepatoma Li-7 cells into the livers of nude rats to examine the in vivo antitumor activities of this compound/LPD against human HCC. nih.gov In this model, intra-hepatic arterial administration of this compound/LPD dose-dependently inhibited the growth of Li-7 tumors. nih.govcapes.gov.br
In a HepG2 xenograft tumor model, this compound alone demonstrated an obvious retardation of tumor growth compared to the control group. researchgate.net Treatment with this compound alone resulted in a lower mean tumor weight compared to the blank microspheres group. researchgate.net
Investigation of Platinum-DNA Adduct Formation in Tumor Tissues
The formation of platinum-DNA adducts is considered an important mechanism of action for antitumor platinum complexes. sumitomo-chem.co.jp In vitro studies have shown that platinum compounds gradually released from this compound suspended in LPD are incorporated into rat hepatoma cells, including cisplatin-resistant cells, and form platinum-DNA adducts. nih.govatlantis-press.com
Investigations using the rat hepatoma cell line AH109A and the human hepatoma cell line Li-7 indicated that this compound suspension induced platinum-DNA adduct formation in vitro, similar to cisplatin suspension. sumitomo-chem.co.jp In Li-7 cells treated with this compound/LPD, platinum was incorporated into DNA, with this compound/LPD forming more platinum-DNA adducts than cisplatin/LPD at equitoxic concentrations. nih.gov
Furthermore, in the tumor tissues of a rat tumor model to which this compound suspension was administered by intra-hepatic artery injection, platinum bound to DNA was detected. sumitomo-chem.co.jp The formation of platinum-DNA adducts was induced selectively in tumors treated with this compound/LPD. nih.gov
Assessment of Apoptosis Induction in In Vivo Tumor Models
Apoptosis induction is another important mechanism of action for antitumor platinum complexes. sumitomo-chem.co.jp Studies have investigated the ability of this compound/LPD to induce apoptosis in tumor cells. nih.gov
In AH109A cells, this compound/LPD, like cisplatin/LPD, showed the induction of apoptosis. nih.gov Dose-dependent development of apoptosis was observed with this compound/LPD treatment in AH109A cells. nih.gov
In in vivo studies using a rat hepatic tumor model, massive apoptosis was induced selectively in tumors treated with this compound/LPD after intra-hepatic arterial administration. nih.gov TUNEL staining, which indicates apoptosis, exclusively stained nuclei in tumors after treatment with this compound, but not with LPD alone. nih.gov Few TUNEL-positive nuclei were observed in non-tumor regions. nih.gov
Comparative Efficacy with Other Platinum Agents (e.g., Cisplatin, Zinostatin Stimalamer)
Preclinical studies have compared the efficacy of this compound with other agents used in TACE, such as cisplatin and zinostatin stimalamer. sumitomo-chem.co.jpnih.govmatinasbiopharma.comnih.gov
In a rat hepatic tumor model, the efficacies of this compound, cisplatin, and zinostatin stimalamer suspended in iodinated poppy seed oil were compared. sumitomo-chem.co.jp Using tumor growth rate as an index, zinostatin stimalamer suspension did not show efficacy compared to iodinated poppy seed oil alone, while both this compound suspension and cisplatin suspension significantly decreased the tumor growth rate. sumitomo-chem.co.jp Under conditions where drug concentrations were set at levels equivalent to clinical use, this compound suspension demonstrated stronger in vivo antitumor activity than zinostatin stimalamer suspension. sumitomo-chem.co.jp
In the Li-7 hepatic tumor model in nude rats, this compound/LPD and cisplatin/LPD demonstrated a significant growth inhibitory effect on tumors compared to LPD alone. nih.gov At the therapeutic dose, both this compound/LPD and cisplatin/LPD were shown to be more active than zinostatin stimalamer/LPD against Li-7 tumors after a single intra-hepatic arterial administration. nih.govcapes.gov.br The difference in tumor growth reduction between this compound/LPD and cisplatin/LPD did not reach statistical significance in this model. nih.gov
Analysis of Tumor Growth Retardation and Tumor Weight Reduction
Analysis of tumor growth retardation and tumor weight reduction provides quantitative measures of this compound's preclinical efficacy. nih.govsumitomo-chem.co.jpmatinasbiopharma.com
In various animal models, this compound suspension has demonstrated in vivo antitumor activity upon single administration by intra-hepatic arterial injection, leading to tumor growth retardation. sumitomo-chem.co.jp In a rat model, this compound suspension significantly decreased the tumor growth rate compared to iodinated poppy seed oil alone. sumitomo-chem.co.jp
In the Li-7 hepatic tumor model, this compound/LPD administered intra-hepatic artery dose-dependently inhibited the growth of tumors and caused a significant reduction in the growth rate at a specific dose compared to LPD alone. nih.govcapes.gov.br
In a HepG2 xenograft model, this compound alone showed an obvious retardation of tumor growth. researchgate.net Animals treated with this compound alone exhibited a lower mean tumor weight compared to the control group. researchgate.net
Preclinical Pharmacokinetic Profiles of this compound Formulations
Preclinical pharmacokinetic studies of this compound formulations have focused on its distribution, release, and retention characteristics, particularly when suspended in Lipiodol for intra-hepatic arterial administration.
This compound is a lipophilic compound designed to be easily suspended in Lipiodol. sumitomo-chem.co.jpatlantis-press.com This formulation characteristic is intended to promote selective accumulation and prolonged retention in tumor tissue. sumitomo-chem.co.jpiiarjournals.org
Pharmacokinetic studies in a rat model comparing this compound suspension and cisplatin suspended in iodinated poppy seed oil (CDDP suspension) after intra-hepatic arterial injection investigated platinum concentrations in tissues. sumitomo-chem.co.jp The this compound suspension was selectively distributed in the tumor over a longer period and with a higher concentration than the CDDP suspension. sumitomo-chem.co.jp
Studies in porcine models have revealed that following intra-arterial administration, this compound-lipiodol suspensions localize preferentially in hypervascular HCC nodules. vulcanchem.com Plasma platinum concentration in these models was reported to be significantly lower than tumor tissue levels, underscoring its localized action. vulcanchem.com
Microautoradiographic analysis of liver specimens in dog models showed that 14C-miriplatin was localized in blood vessels and/or macrophage-like cells. nih.gov The platinum and radioactive components were gradually released into systemic circulation and excreted into urine. nih.gov Renal excretion of this compound was reported to be minimal in preclinical studies. vulcanchem.com
This compound has shown a more sustained release compared to cisplatin in preclinical investigations. nih.govresearchgate.net This sustained release property is expected to contribute to heightened tumor retention. sumitomo-chem.co.jp
Tumor-Selective Retention and Distribution Patterns
Preclinical studies have demonstrated that this compound exhibits tumor-selective retention following intra-arterial administration, particularly when suspended in Lipiodol. This selective localization is a key feature for its intended use in procedures like TACE, where the therapeutic agent is delivered directly to the tumor site via the hepatic artery.
Studies in porcine models have shown that plasma platinum concentration is significantly lower (less than 5%) compared to levels in tumor tissue following intra-arterial administration of this compound-lipiodol suspensions, highlighting its localized action. vulcanchem.com In tumor-bearing rats, this compound suspended in an oily lymphographic agent was selectively disposed of in tumors and maintained there longer than cisplatin. researchgate.netnih.gov This sustained presence in the tumor contributes to apparent tumor regression by inducing the formation of platinum-DNA adducts and massive apoptosis. researchgate.netnih.gov Preclinical studies using this compound suspended in lipiodol have shown a 70% retention rate in HCC lesions in animal models 28 days post-administration. vulcanchem.com This prolonged retention in the tumor vasculature is attributed to the lipophilic nature of this compound and its formulation with lipiodol. vulcanchem.com
Gradual Release of Platinum Components from Suspension Formulations
A critical aspect of this compound's pharmacological profile is the gradual release of active platinum components from its suspension formulations, particularly when administered with oily carriers like Lipiodol. This slow release is designed to minimize systemic exposure and reduce off-target toxicity while maintaining a sustained therapeutic effect within the tumor. vulcanchem.com
This compound is a lipophilic platinum derivative specifically designed for increased affinity for Lipiodol, allowing it to be well dispersed in this oily medium to form a suspension that facilitates the gradual release of active platinum into the aqueous phase. researchgate.netatlantis-press.com In vitro studies comparing the release of platinum from this compound/Lipiodol and cisplatin/Lipiodol in rat serum demonstrated a more sustained release with this compound over 7 days compared to the rapid release observed with cisplatin within a day. nih.gov For instance, after 7 days, the amount of platinum in serum treated with this compound/Lipiodol was 54 ± 3 μg, whereas cisplatin/Lipiodol released 9,400 ± 100 μg within a day in the same system. nih.gov Dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N']platinum has been identified as the most abundant platinum compound released from this compound, and it has shown comparable effectiveness to cisplatin in inhibiting cell growth. researchgate.netnih.gov This sustained release characteristic is considered an advantage over other anticancer drugs like cisplatin. researchgate.netscirp.org
Whole-Body Pharmacokinetics in Animal Models (e.g., Plasma Concentration, Tissue Distribution, Excretion Rate in Dogs and Rats)
In a study investigating the pharmacokinetics of 14C-miriplatin in normal dogs following a single intrahepatic arterial injection, this compound was selectively delivered to the liver. nih.gov Platinum and radioactive components were gradually released into the systemic circulation and subsequently excreted into urine. nih.gov Microautoradiographic analysis of liver specimens from these dogs showed the localization of 14C-miriplatin in blood vessels and/or macrophage-like cells. nih.gov These disposition features were not significantly affected by hepatic impairment in dog models. nih.gov While the search results did not provide detailed quantitative data on plasma concentration-time profiles or specific excretion rates in rats and dogs beyond the general observation of gradual release and urinary excretion, they confirm that such studies have been conducted to assess the systemic fate of this compound and its components. nih.govnih.gov Preclinical pharmacokinetic studies in albino rats have also been conducted and revealed excellent antitumor results, although specific pharmacokinetic parameters were not detailed in the provided snippets. patsnap.com
Impact of Emulsion and Nanoparticle Formulations on Pharmacokinetic Parameters
The formulation of a drug can significantly influence its pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion. Preclinical investigations have explored different formulations of this compound, such as emulsions and nanoparticles, to potentially modify its pharmacokinetic profile and enhance its therapeutic efficacy or alter its delivery characteristics.
While the standard formulation of this compound approved for use is a suspension in Lipiodol, which is essentially an oily suspension used in TACE researchgate.netresearchgate.net, research is ongoing into alternative formulations like nanoparticles. For instance, a novel recombinant human serum albumin (rHSA)-bound this compound nanoparticle formulation (rHSA-miPt) has been constructed and evaluated in preclinical studies for potential systemic delivery, particularly for cancers like pancreatic cancer. researchgate.netresearchgate.net This nanoparticle formulation, characterized by a particle size of 61 ± 10 nm, showed promising pharmacokinetic characteristics in Sprague Dawley rats, with a half-life (T1/2) of 13.3 hours and a volume of distribution (Vd) of 0.5 L. researchgate.net Studies in tumor-bearing mice using this rHSA-miPt formulation demonstrated significantly higher concentrations of platinum in tumors (15 and 22-fold higher than in blood at 24 and 72 hours, respectively), indicating enhanced tumor accumulation. researchgate.net The development of this compound-loaded liposomes (lipomiriplatins) has also been explored as a potential formulation for systemic administration to target tumors beyond HCC. researchgate.netresearchgate.net These liposomes exhibited favorable colloidal properties and high drug-loading capacity in preclinical assessments. researchgate.net These studies suggest that emulsion and nanoparticle formulations can impact the pharmacokinetic behavior of this compound, potentially leading to improved targeting and altered systemic exposure compared to the conventional suspension in Lipiodol.
Table 1: Summary of Platinum Release from this compound/Lipiodol vs. Cisplatin/Lipiodol in Rat Serum
| Formulation | Time Point | Platinum Released (μg) |
| This compound/Lipiodol | 7 days | 54 ± 3 |
| Cisplatin/Lipiodol | 1 day | 9400 ± 100 |
*Data derived from in vitro studies in rat serum. nih.gov
Table 2: Pharmacokinetic Parameters of rHSA-miPt Nanoparticles in Sprague Dawley Rats
| Parameter | Value |
| Particle Size | 61 ± 10 nm |
| Half-life (T1/2) | 13.3 hours |
| Volume of Distribution (Vd) | 0.5 L |
*Data for the optimal rHSA-miPt formulation. researchgate.net
Table 3: Tumor vs. Blood Platinum Concentration Ratio with rHSA-miPt in Tumor-Bearing Mice
| Time Point | Tumor Platinum Concentration / Blood Platinum Concentration Ratio |
| 24 hours | 15-fold higher |
| 72 hours | 22-fold higher |
*Data for platinum concentrations following administration of rHSA-miPt. researchgate.net
Advanced Drug Delivery Systems and Formulation Research for Miriplatin
Lipiodol-Based Suspension Formulations
Miriplatin (B1139251) is notably formulated as a suspension in Lipiodol Ultra-Fluide, an oily lymphographic agent composed of ethyl esters of iodized fatty acids derived from poppy seed oil. sumitomo-chem.co.jpadooq.comsumitomo-pharma.com This suspension is the sole approved clinical formulation of this compound in Japan for the treatment of HCC via intra-arterial injection. researchgate.netnih.govpacific.edu
Mechanism of Suspension in Ethyl Esters of Iodized Fatty Acids
The suspension of this compound in Lipiodol is facilitated by its lipophilic nature, which grants it a high affinity for the oily vehicle. sumitomo-pharma.comresearchgate.netspandidos-publications.com this compound contains myristates as leaving groups and diaminocyclohexane (DACH) as a carrier ligand, a structure specifically designed to enhance its dispersibility within Lipiodol. researchgate.netd-nb.info This lipophilicity allows this compound to be well-dispersed in Lipiodol, forming a stable colloidal emulsion. niph.go.jpiiarjournals.org Unlike water-soluble anticancer agents that form emulsions with Lipiodol, this compound's lipophilic character enables it to form a suspension, which is a key factor in its behavior upon intra-arterial administration. sumitomo-chem.co.jpresearchgate.netspandidos-publications.com The freeze-drying method is applied during the formulation process to achieve characteristics that facilitate easy and long-lasting dispersion in iodinated poppy seed oil. sumitomo-chem.co.jp Crystalline particles of this compound drug product, unless specially processed, can exhibit cohesiveness, making uniform dispersion challenging. sumitomo-chem.co.jp However, the freeze-dried product forms fine, spherical particles with an enlarged specific surface area, improving dispersibility. sumitomo-chem.co.jp
Influence of Particle Size and Morphology on Dispersion and Retention
The particle size and morphology of this compound in the Lipiodol suspension play a crucial role in its dispersion and retention within the tumor microvasculature. The freeze-dried this compound drug product typically forms fine, spherical particles with an average size of approximately 10 μm. sumitomo-chem.co.jp The controlled particle size and drug form are expected to contribute to the sustained release property and heightened tumor retention of platinum components. sumitomo-chem.co.jp Unequal sizes of anticancer drug-Lipiodol emulsion particles might lead to insufficient outcomes in TACE. researchgate.netd-nb.info Achieving a monodisperse suspension, potentially through methods like passing the emulsion through a membrane, can improve local tumor control. researchgate.netd-nb.info The high viscosity of the this compound-Lipiodol suspension can necessitate high injection pressure, particularly through microcatheters, potentially hindering its flow and distribution within the tumor vessels. core.ac.uk Warming the suspension to 40℃ has been shown to significantly reduce its viscosity and injection pressure, allowing it to flow more smoothly and potentially reach the portal venous sides of the tumor by passing through tumor sinusoids. core.ac.uk This improved flow and distribution can lead to better local therapeutic effects. core.ac.uk
Sustained Release Kinetics from Lipiodol Suspension
A key characteristic of the this compound-Lipiodol suspension is the gradual release of active platinum components. sumitomo-pharma.comsumitomo-pharma.comresearchgate.net This sustained release is attributed to the lipophilic nature of this compound and its stable dispersion within the oily vehicle. researchgate.netspandidos-publications.comiiarjournals.org Studies have shown that this compound exhibits a more sustained release of platinum compounds compared to cisplatin (B142131). researchgate.net The platinum components are gradually released from the suspension into the surrounding environment, such as serum or physiological saline. sumitomo-chem.co.jp This gradual release and the selective retention of the suspension within tumors contribute to prolonged exposure of cancer cells to the active drug. sumitomo-pharma.comsumitomo-pharma.comspandidos-publications.comwjgnet.com Pharmacokinetic studies have indicated that the plasma concentration of total platinum is significantly lower with this compound-Lipiodol compared to intra-arterial cisplatin, with a much lower maximum concentration (Cmax) and a considerably longer time to reach maximum concentration (Tmax). niph.go.jp This suggests reduced systemic exposure and sustained local activity. sumitomo-pharma.comsumitomo-pharma.comniph.go.jpwjgnet.com
Nanoparticle-Based Delivery Systems
Beyond Lipiodol suspensions, research has explored nanoparticle-based delivery systems for this compound to potentially overcome limitations such as poor water solubility and to enable systemic administration or targeted delivery to other tumor types. researchgate.netnih.govpacific.edu Lipid-based nanoparticles, including liposomes, micelles, and solid lipid nanoparticles (SLNs), are being investigated as promising platforms for this compound delivery. nih.govpacific.edupacific.edu
Development of this compound-Loaded Liposomes (LMPt)
The development of this compound-loaded liposomes (LMPt), also referred to as lipomiriplatins, has been undertaken to create a formulation suitable for systemic administration and for treating tumors beyond HCC. researchgate.netnih.gov this compound's highly lipophilic nature, with its two long myristoyl chains, makes it structurally similar to phospholipids (B1166683), facilitating its incorporation into phospholipid bilayers within liposomes. nih.gov Studies have demonstrated the successful incorporation of this compound into liposomes. researchgate.netnih.gov These liposomal formulations have shown favorable characteristics, including good colloidal properties, high drug-loading capacity, and robust stability. researchgate.netnih.gov For instance, one LMPt formulation was characterized by a particle size of approximately 99.71 ± 0.56 nm, a zeta potential of -50 mV, a drug-loading capacity of about 2.2 mg/mL, and entrapment efficiency exceeding 95%. researchgate.net Another study reported LMPt particles with a size of 125.23 ± 5.23 nm and a zeta potential of -57.87 ± 2.49 mV, a drug-loading capacity of 19.04%, and entrapment efficiency of 99%. nih.gov These liposomes have demonstrated robust storage stability. nih.gov Research suggests that LMPt may exhibit a distinct anticancer mechanism compared to free this compound or this compound/Lipiodol. nih.govresearchgate.netnih.gov Liposomes can protect the encapsulated drug, prolong its half-life, and preferentially accumulate in tumor tissue via the enhanced permeability and retention (EPR) effect. nih.gov
Here is a table summarizing some characteristics of reported this compound-Loaded Liposomes:
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity | Entrapment Efficiency (%) | Stability | Reference |
| LMPt | 99.71 ± 0.56 | -50 | ~2.2 mg/mL | >95 | Robust | researchgate.net |
| LMPt | 125.23 ± 5.23 | -57.87 ± 2.49 | 19.04% | 99 | Robust | nih.gov |
Engineering of this compound-Loaded Micelles and Solid Lipid Nanoparticles (SLNs)
In addition to liposomes, this compound has been formulated into micelles and solid lipid nanoparticles (SLNs) as alternative nanoparticle-based delivery systems. pacific.eduwjgnet.compacific.edugoogleapis.com Due to its highly lipophilic structure, this compound is amenable to incorporation into these lipid-based nanocarriers. pacific.edu
Micelles loaded with this compound have been developed, with reported particle sizes around 10 nm to 40 nm and narrow dispersity. pacific.edunih.gov These micelles can be designed with reduction-responsive properties to facilitate drug release in the intracellular environment. nih.gov For instance, reduction-responsive micelles with a particle size of approximately 40 nm were prepared, showing stability in simulated blood but burst release in a reductive environment, with an accumulative release rate reaching over 80% after 24 hours. nih.gov Another study reported this compound-loaded micelles around 15 nm in diameter. pacific.edu Micelles generally exhibit smaller sizes and greater homogeneity compared to SLNs and liposomes. pacific.edupacific.edu
Solid Lipid Nanoparticles (SLNs) are another type of lipid-based nanocarrier explored for this compound delivery. pacific.edupacific.eduresearchgate.netmdpi.com SLNs are composed of solid lipids and surfactants and can encapsulate lipophilic drugs, offering advantages such as protecting the drug and potentially enhancing bioavailability. researchgate.netmdpi.comnih.gov this compound-loaded SLNs have been prepared, with reported particle sizes around 100 nm to 120 nm. pacific.edupacific.edu Compared to micelles, SLNs tend to be larger and may have a more heterogeneous size distribution. pacific.edu SLNs have a solid lipid core that can incorporate both hydrophilic and lipophilic drugs and are noted for potentially providing sustained drug release. researchgate.netnih.gov The engineering of SLNs involves selecting appropriate lipids and surfactants and optimizing preparation methods to control particle size, drug loading, and release characteristics. researchgate.netnih.gov
Here is a table summarizing some characteristics of reported this compound-Loaded Micelles and SLNs:
| Formulation Type | Particle Size (nm) | Dispersity/PDI | Morphology | Key Features | Reference |
| Micelles | ~10 - 40 | Narrow (<0.3) | Spherical | Reduction-responsive (in some formulations) | pacific.edupacific.edunih.gov |
| SLNs | ~100 - 120 | More heterogeneous (~0.8) | Spherical and rod structures observed | Solid lipid matrix | pacific.edupacific.eduresearchgate.net |
Research into these nanoparticle formulations aims to leverage their unique properties, such as targeted delivery via the EPR effect and controlled release, to improve the therapeutic index of this compound for various cancer types. nih.govpacific.edunih.gov
Preparation Methodologies: Thin Film Hydration, Co-Solvent Evaporation, Dialysis Methods
Several methodologies are employed in the preparation of this compound-loaded nanocarriers, including thin film hydration, co-solvent evaporation, and dialysis methods.
The thin film hydration method is a common technique for preparing liposomes and other lipid-based nanoparticles insidetx.com. This process involves dissolving lipids in organic solvents, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous solution containing the drug insidetx.comnih.gov. This hydration step triggers the self-assembly of the lipid structures, encapsulating the drug within the nanoparticles insidetx.com. This compound-loaded formulations, including micelles, liposomes, and solid lipid nanoparticles (SLNs), have been successfully prepared using the film-hydration method pacific.edu.
The co-solvent evaporation method has also been utilized for preparing this compound-loaded nano formulations. This method can improve the miscibility of the organic and aqueous phases, which is particularly relevant for a lipophilic drug like this compound that has poor solubility in water and common organic solvents pacific.edupacific.edu. Studies have shown that the co-solvent slow evaporation method can significantly improve platinum recovery in this compound-loaded nano formulations, increasing it from 10% to 70% pacific.edu. This method has been established as a pharmaceutically viable and scalable approach for preparing this compound nano formulations pacific.edu.
The dialysis method is another technique used for the self-assembly of nanocarriers like micelles nih.govnih.gov. In this method, components are dissolved in a solvent and then dialyzed against a different solvent (often an aqueous phase) to allow for self-assembly and micelle formation nih.govnih.gov. Reduction-responsive nano-micelles for this compound delivery have been successfully prepared using the dialysis method nih.govnih.gov.
Physicochemical Characterization of Nanocarriers: Size Distribution, Homogeneity (PDI), Morphology (TEM)
Physicochemical characterization is crucial for evaluating the properties of this compound-loaded nanocarriers, including their size distribution, homogeneity (Polydispersity Index - PDI), and morphology.
Dynamic Light Scattering (DLS) is commonly used to determine the particle size distribution and PDI of nanoparticles pacific.edupacific.edunih.govnih.govmdpi.com. A narrow size distribution, indicated by a low PDI, is desirable for consistent drug delivery and to potentially avoid rapid clearance by the reticuloendothelial system (RES) and enhance accumulation at tumor sites via the Enhanced Permeability and Retention (EPR) effect nih.gov. For instance, this compound-loaded reduction-responsive nano-micelles prepared by dialysis showed a particle size of approximately 40 nm with narrow dispersity nih.govnih.gov. This compound-loaded liposomes have been characterized with favorable colloidal properties, including a size of around 99.71 nm and a zeta potential of -50 mV nih.gov. Another study on this compound-loaded SLNs and micelles reported micelle sizes around 10 nm with a PDI below 0.3, while SLNs were larger (~100 nm) and more heterogeneous (PDI ~0.8) pacific.edu. Ultrasmall dots and SLNs in another study showed sizes around 10 nm (PDI ~0.2) and 120 nm (PDI ~0.4), respectively pacific.edu. rHSA-bound this compound nanoparticles were characterized with a particle size of 61 ± 10 nm and a zeta potential of -18 ± 5 mV researchgate.netresearchgate.net.
Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the morphology and size of nanocarriers pacific.edupacific.edunih.govnih.govmdpi.comnih.gov. TEM images confirm the shape of the nanoparticles and can provide further insight into their size and structure nih.gov. Studies on this compound-loaded nano-micelles have shown spherical nanoparticles as confirmed by TEM nih.govnih.gov. TEM studies on lipid-based nano formulations of this compound, including micelles and SLNs, have also shown morphologies consistent with DLS data; micelles appeared as spherical dots, while SLNs showed both spherical and rod structures pacific.edupacific.edu.
Here is a table summarizing some physicochemical characteristics of different this compound nanoformulations:
| Formulation Type | Preparation Method | Size (approx.) | PDI (approx.) | Morphology (TEM) | Zeta Potential (approx.) | Reference |
| Reduction-responsive nano-micelles | Dialysis | 40 nm | Narrow | Spherical | Not specified | nih.govnih.gov |
| Liposomes (Lipomiriplatins) | Not specified | 99.71 nm | Not specified | Not specified | -50 mV | nih.gov |
| Micelles (lipid-based) | Co-solvent evaporation/Film hydration | 10 nm | < 0.3 | Spherical dots | Not specified | pacific.edupacific.edu |
| SLNs (lipid-based) | Co-solvent evaporation/Film hydration | 100-120 nm | ~0.8 / ~0.4 | Spherical/Rod | Not specified | pacific.edupacific.edu |
| rHSA-bound nanoparticles | Emulsion-diffusion evaporation | 61 ± 10 nm | Not specified | Not specified | -18 ± 5 mV | researchgate.netresearchgate.net |
Enhanced Drug Loading and Encapsulation Efficiency in Nanoparticles
Enhanced drug loading and encapsulation efficiency are critical parameters for the effectiveness of nanoparticle-based drug delivery systems rsc.org. High drug loading ensures that a sufficient amount of the therapeutic agent is delivered to the target site, while high encapsulation efficiency indicates that a large proportion of the initial drug is successfully incorporated into the nanocarriers.
Research on this compound-loaded nanoparticles has demonstrated promising results in terms of drug loading and encapsulation efficiency. For instance, rHSA-bound this compound nanoparticles were reported to have an encapsulation efficiency of 98.4% and a drug loading of 16.4% researchgate.netresearchgate.net. This compound-loaded liposomes (lipomiriplatins) have shown excellent entrapment efficiency (>95%) and a high drug-loading capacity of about 2.2 mg/mL nih.gov. The co-solvent slow evaporation method has been shown to improve platinum recovery, which is related to drug loading, in this compound nano formulations pacific.edu. This compound-loaded micelles prepared by film hydration showed much higher intact this compound recovery (about 100%) compared to SLNs (about 30%) pacific.edu.
Here is a table summarizing drug loading and encapsulation efficiency data for some this compound nanoformulations:
| Formulation Type | Encapsulation Efficiency (approx.) | Drug Loading (approx.) | Reference |
| rHSA-bound nanoparticles | 98.4% | 16.4% | researchgate.netresearchgate.net |
| Liposomes | >95% | 2.2 mg/mL | nih.gov |
| Micelles (film hydration) | ~100% (intact drug recovery) | Not specified | pacific.edu |
| SLNs (film hydration) | ~30% (intact drug recovery) | Not specified | pacific.edu |
Stability and Drug Release Properties from Nanoformulations
The stability of nanoformulations in biological environments and their drug release properties are crucial for achieving effective drug delivery. Nanocarriers should remain stable during circulation to prevent premature drug release and protect the drug from degradation nih.gov. Upon reaching the target site, the drug should be released in a controlled manner to maximize therapeutic efficacy and minimize systemic toxicity mdpi.com.
This compound-loaded nanoformulations have been investigated for their stability and release characteristics. This compound-loaded liposomes (lipomiriplatins) have demonstrated robust stability nih.govnih.gov. Studies on reduction-responsive nano-micelles for this compound delivery have evaluated their drug release rate in vitro nih.govnih.gov. These studies suggested that such amphiphilic pyrene-modified poly(2-(dimethylamino) ethyl acrylate) carriers could provide reduction-triggered controlled release of hydrophobic drugs like this compound nih.govnih.gov. In a simulated intracellular environment (10 mM DTT, pH = 5.0), a burst release of this compound was observed in the first 5 hours from these micelles, with approximately 80.18% release achieved in about 9 hours, compared to 10.4% release in PBS nih.gov. This indicates that the micelles can remain stable in the bloodstream but release the drug rapidly after cellular uptake nih.gov.
Investigation of Reduction-Responsive Micellar Systems
Reduction-responsive micellar systems have been explored for this compound delivery to achieve targeted drug release in the reductive environment of tumor cells nih.govnih.govmdpi.com. These systems are designed to be stable in the oxidizing environment of the bloodstream but to undergo degradation or structural change in the presence of higher concentrations of reducing agents, such as glutathione (B108866) (GSH), which are often elevated in tumor cells mdpi.com.
A reduction-responsive amphiphilic core-shell micelle for this compound delivery has been prepared and evaluated nih.govnih.gov. These micelles were synthesized using a pyrene-terminated polymer modified with 2,2'-dithiodiethanol, incorporating a disulfide bond that is sensitive to reduction nih.govnih.gov. The reductive sensitivity of the disulfide bond in these micelles was verified by changes in particle size, fluorescence intensity, and morphology upon treatment with dithiothreitol (B142953) (DTT), a reducing agent nih.govnih.gov. The in vitro drug release studies confirmed that these micelles exhibit reduction-triggered controlled release of this compound, releasing the drug more rapidly in a reductive environment simulating the intracellular conditions of tumor cells nih.gov.
Recombinant Human Serum Albumin (rHSA)-Bound Nanoparticles for this compound Delivery
Recombinant human serum albumin (rHSA) has emerged as a promising carrier for drug delivery due to its biocompatibility, biodegradability, and ability to accumulate in tumor tissues via the EPR effect and albumin-binding proteins researchgate.netnih.govnih.govmdpi.com. rHSA-bound nanoparticles for this compound delivery have been constructed and investigated researchgate.netresearchgate.net.
A novel rHSA-bound this compound nanoparticle (rHSA-miPt) has been constructed by the emulsion-diffusion evaporation method researchgate.netresearchgate.net. The optimal formulation was composed of rHSA and this compound researchgate.netresearchgate.net. These nanoparticles were characterized with a particle size of 61 ± 10 nm and a zeta potential of -18 ± 5 mV researchgate.netresearchgate.net. The encapsulation efficiency was reported as 98.4%, with a drug loading of 16.4% researchgate.netresearchgate.net. Studies in tumor-bearing mice showed significantly higher concentrations of platinum (from this compound) in tumors compared to the blood at different time points, indicating potential for tumor targeting researchgate.netresearchgate.net. The internalization of rHSA-miPt was found to occur through a caveolae-dependent pathway researchgate.netresearchgate.net.
Mechanisms of Acquired and Intrinsic Resistance to Miriplatin
Characterization of Miriplatin-Resistant Cell Lines (e.g., AH109A/MP10)
Research into This compound (B1139251) resistance has involved the establishment and characterization of resistant cell lines. One such model is the rat hepatoma cell subline, AH109A/MP10, which was developed to study acquired resistance to this compound. This cell line demonstrated approximately 10-fold greater resistance to this compound compared to its parental cell line, AH109A. nih.gov
Studies characterizing AH109A/MP10 cells have investigated various potential resistance mechanisms, including intracellular platinum accumulation and platinum-DNA adduct formation. In AH109A/MP10 cells, there was no apparent difference in either intracellular platinum accumulation or the formation of platinum-DNA adducts compared to the parental AH109A cells after treatment with this compound or cisplatin (B142131). nih.gov This suggests that altered drug uptake or DNA binding may not be the primary drivers of resistance in this specific model.
Analysis of Cross-Resistance Patterns with Other Platinum Complexes (e.g., Oxaliplatin (B1677828), DPC)
Investigating cross-resistance patterns provides insights into shared resistance mechanisms among different platinum-based drugs. The this compound-resistant AH109A/MP10 cell line showed clear cross-resistance to platinum complexes containing diaminocyclohexane (DACH) as a carrier ligand, such as oxaliplatin and dichloro[(1R,2R)-1,2-cyclohexanediamine-N,N']platinum (DPC). nih.govresearchgate.netspandidos-publications.com These resistant cells exhibited significantly higher IC50 values for DPC and oxaliplatin, indicating reduced sensitivity. spandidos-publications.com
Conversely, human cancer cell lines selected for resistance to cisplatin (A2780cis, NCI-H69/CPR, MOR/CPR) did not show cross-resistance to this compound. nih.gov This suggests distinct resistance mechanisms between this compound and cisplatin in these cell lines. The clear cross-resistance observed between this compound and DPC supports the idea that DPC could be one of the active species derived from this compound. researchgate.net The large DACH carrier ligand in oxaliplatin is thought to contribute to its lack of cross-resistance with cisplatin and carboplatin (B1684641), which have cis-diammine carrier ligands. mdpi.com
Below is a table summarizing the cross-resistance patterns observed with the AH109A/MP10 cell line:
| Platinum Complex | Carrier Ligand | Cross-Resistance with this compound in AH109A/MP10 |
| This compound | Myristate chains | - |
| Oxaliplatin | Diaminocyclohexane (DACH) | Yes |
| DPC | Diaminocyclohexane (DACH) | Yes |
| Cisplatin | cis-diammine | No (in tested human cancer cell lines) |
| Carboplatin | cis-diammine | No (in tested human cancer cell lines) |
| Nedaplatin | cis-diammine | No (in tested human cancer cell lines) |
Molecular Determinants of this compound Resistance
Resistance to platinum-based drugs, including this compound, is a complex phenomenon involving multiple molecular mechanisms. These can include alterations in apoptosis pathways, DNA repair mechanisms, drug efflux, and survival signaling pathways.
Role of Anti-Apoptotic Proteins (e.g., Bcl-2 Expression) in Resistance
Defects in inducing apoptosis are a significant factor in acquired chemoresistance in cancer cells. nih.govnih.gov The Bcl-2 family of proteins plays a central role in regulating apoptosis. nih.govbiomolther.org Increased expression of anti-apoptotic Bcl-2 proteins is frequently observed in acquired chemoresistant cancer cells, which can block drug-induced apoptosis. nih.gov
In the this compound-resistant AH109A/MP10 cell line, increased expression of Bcl-2 was observed. nih.govspandidos-publications.com In these cells, apoptosis induced by this compound was reduced, while apoptosis induced by cisplatin was not. nih.gov Furthermore, treatment with the Bcl-2 inhibitor YC137 partially reversed the resistance of AH109A/MP10 cells to this compound. nih.gov These findings strongly suggest that increased Bcl-2 expression contributes, at least in part, to acquired resistance to this compound by inhibiting apoptosis. nih.gov The level of the anti-apoptotic protein Bcl-xL was also found to be significantly higher in AH109A/MP10 cells compared to parental cells. spandidos-publications.com
Alterations in DNA Repair Pathways and Their Contribution to Resistance
Platinum drugs exert their cytotoxic effects primarily by forming DNA adducts, which can lead to cell death if not repaired. scielo.brscielo.br The ability of cancer cells to recognize and repair this DNA damage significantly influences their sensitivity or resistance to platinum agents. scielo.brmdpi.com Multiple DNA repair pathways are involved in dealing with platinum-induced DNA lesions, including nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ). scielo.brscielo.brmdpi.commdpi.comfrontiersin.org
While DNA repair mechanisms are well-established contributors to resistance to other platinum drugs like cisplatin, studies on the AH109A/MP10 this compound-resistant cell line did not find apparent differences in the expression of proteins involved in DNA repair, such as excision repair cross-complementing 1 (ERCC1) and mutL homolog 1 (MLH1). nih.gov This suggests that in this specific this compound-resistant model, altered expression of these particular DNA repair proteins may not be a primary mechanism of resistance. However, other studies highlight the general importance of DNA repair pathways in platinum resistance. scielo.brscielo.brmdpi.comfrontiersin.org Impairment of the MMR pathway, for instance, is associated with resistance to cisplatin. scielo.br
Impact of Drug Efflux Mechanisms
Decreased intracellular drug accumulation due to increased drug efflux is a common mechanism of resistance to various chemotherapeutic agents, leading to multidrug resistance (MDR). qiagen.com This efflux is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and multidrug-resistance-associated proteins (MRP and BCRP). qiagen.com
While the search results mention drug efflux as a general mechanism of cancer drug resistance mediated by ABC transporters qiagen.com, and that this compound is a lipophilic drug whose transmembrane transport is a primary mechanism , there is no specific detailed information in the provided snippets directly linking this compound resistance to the overexpression or altered function of specific drug efflux pumps like P-gp or MRP in the context of this compound-resistant cell lines like AH109A/MP10. One source mentions that active targeting strategies for drug delivery can potentially suppress multidrug resistance by circumventing efflux by P-glycoprotein, implying its general relevance in drug resistance. pacific.edu
Involvement of Survival Signaling Pathways in Chemoresistance
Survival signaling pathways play a crucial role in regulating cell fate, and their dysregulation can contribute to chemoresistance by promoting cell survival and inhibiting apoptosis. mdpi.com Various pathways, such as the PI3K/AKT/mTOR pathway and MAPK/ERK signaling pathways, are frequently hyperactivated in cancer and have been linked to resistance to various therapies. mdpi.comoaepublish.commdpi.comub.edu
While the provided search results discuss the general involvement of survival signaling pathways like PI3K/AKT/mTOR and MAPK/ERK in cancer cell survival and drug resistance mdpi.comoaepublish.commdpi.comub.edu, and mention that dysregulation of these pathways can drive tumor progression and impact therapeutic responses mdpi.com, there is no specific information directly detailing the involvement of these pathways in the context of this compound resistance in the AH109A/MP10 cell line or other this compound-resistant models within the provided snippets. However, the general principle that these pathways contribute to chemoresistance by promoting survival is well-established. mdpi.comoaepublish.commdpi.comub.edu
Cancer stem cells (CSCs) represent a subpopulation of tumor cells characterized by self-renewal capacity, tumor initiation potential, and inherent resistance to conventional therapies, including chemotherapy and radiotherapy. nih.govfrontiersin.orgresearchgate.netresearchgate.netoatext.comnih.govnih.govmdpi.com This resistance is a significant factor contributing to cancer relapse and metastasis. nih.govfrontiersin.orgresearchgate.netresearchgate.netoatext.comnih.govnih.govmdpi.com While the precise relationship between CSCs and drug resistance is still being fully elucidated, accumulating evidence suggests that CSCs possess multidrug resistance and play a crucial role in incomplete therapeutic responses. nih.gov
CSCs exhibit several mechanisms that contribute to their resistance. These include being in a relatively quiescent state (G0 phase of the cell cycle), which makes them less susceptible to drugs targeting rapidly dividing cells. researchgate.netoatext.comnih.govnih.gov They also demonstrate enhanced DNA repair capabilities, allowing them to recover from damage induced by chemotherapeutic agents. oatext.comnih.govnih.gov Furthermore, CSCs can overexpress ABC multidrug resistance transporters, which actively pump drugs out of the cells. oatext.com Evasion of apoptosis through mechanisms like overexpression of anti-apoptotic proteins (e.g., Bcl-2 family members) and activation of survival signaling pathways (e.g., PI3K/Akt, Wnt/β-catenin, and Notch) also contributes to their resistance. oatext.comnih.govmdpi.commdpi.commdpi.com The tumor microenvironment, or niche, further protects CSCs from therapeutic agents and promotes their survival and maintenance of stemness. researchgate.netoatext.comnih.gov
Research into this compound, a lipophilic platinum complex, has explored its activity against CSCs, particularly when formulated in liposomes (lipo-miriplatin or LMPt). Studies have shown that LMPt exhibits a superior inhibitory effect on CSCs compared to non-CSCs. nih.govresearchgate.netresearchgate.netresearchgate.net LMPt has been observed to predominantly inhibit the survival of oxaliplatin-resistant cells, which are often enriched in CSCs. nih.govresearchgate.netresearchgate.netresearchgate.net Mechanistic investigations using RNA sequencing have indicated that LMPt downregulates the levels of pro-stemness proteins and enriches the β-catenin-mediated stemness pathway. nih.govresearchgate.netresearchgate.net Further research suggests that LMPt depresses the β-catenin-OCT4/NANOG axis, a crucial pathway for maintaining stemness, in both adherent cells and 3D spheres. nih.govresearchgate.netresearchgate.net The anti-CSCs effect of LMPt was shown to be restored by the consecutive activation of the β-catenin pathway induced by mutant β-catenin (S33Y) and OCT4/NANOG overexpression, highlighting the key role of this axis. nih.govresearchgate.net Studies also revealed that the strengthened binding of β-catenin and β-TrCP initiates ubiquitination and degradation of β-catenin induced by LMPt. nih.govresearchgate.net
While research specifically detailing this compound's interaction with all known CSC resistance mechanisms is ongoing, the findings regarding its impact on the β-catenin-OCT4/NANOG axis provide valuable insight into its potential to overcome CSC-mediated resistance. The ability of LMPt to target key stemness pathways suggests a mechanism by which it may circumvent some of the inherent resistance mechanisms employed by CSCs.
Data regarding the effect of LMPt on CSCs has been presented in studies. For instance, LMPt has shown potent anti-non-CSCs activity in vivo in a mouse model where colon tumors spontaneously form. researchgate.netresearchgate.net
Here is a summary of key findings related to LMPt and CSCs:
| Study Model (In Vitro/In Vivo) | Key Finding Related to CSCs | Relevant Pathway/Mechanism Targeted by LMPt |
| In Vitro (Colorectal Cancer Cells) | Superior inhibitory effect on CSCs and non-CSCs; inhibits survival of oxaliplatin-resistant cells (enriched in CSCs). nih.govresearchgate.netresearchgate.netresearchgate.net | Downregulation of pro-stemness proteins; depression of β-catenin-OCT4/NANOG axis. nih.govresearchgate.netresearchgate.net |
| In Vitro (Colorectal Cancer Cells) | Directly blocks stemness features (self-renewal, tumor initiation, unlimited proliferation, metastasis, insensitivity). nih.govresearchgate.netresearchgate.netresearchgate.net | Strengthened binding of β-catenin and β-TrCP leading to β-catenin degradation. nih.govresearchgate.net |
| In Vivo (Mouse Model) | Potent anti-non-CSCs activity. researchgate.netresearchgate.net | Not explicitly detailed in the context of CSCs in the provided snippets. |
This table summarizes some of the research findings on the impact of LMPt on CSCs.
Structure Activity Relationship Sar Studies and Derivative Development of Miriplatin
Structural Features Influencing Miriplatin's Activity and Lipophilicity
This compound's unique structure, particularly its myristate ligands and diaminocyclohexane carrier ligand, plays a crucial role in its properties, including its high lipophilicity and targeted delivery in TACE. pacific.eduresearchgate.netcaymanchem.com
Role of Myristate Ligands in Compound Properties
The two myristate (tetradecanoate) chains in This compound (B1139251) serve as leaving groups pacific.eduresearchgate.netcaymanchem.com. These long hydrocarbon chains are primarily responsible for the compound's high lipophilicity, making it highly soluble in lipids like Lipiodol, which is used as a carrier in TACE pacific.eduresearchgate.netnih.gov. This lipophilic character allows this compound to be easily suspended in oily contrast agents, facilitating its targeted delivery and sustained release within the tumor tissue in the liver researchgate.netmedkoo.com. The C14 chains significantly influence this compound's solubility, making it similar in structure to lipids, particularly phospholipids (B1166683) pacific.edu.
Significance of Diaminocyclohexane Carrier Ligand
This compound contains diaminocyclohexane (DACH) as a carrier ligand pacific.eduresearchgate.netcaymanchem.com. The DACH skeleton is a common feature in several platinum-based anticancer drugs, including oxaliplatin (B1677828) pacific.eduresearchgate.net. Platinum complexes with the DACH skeleton are generally effective due to the formation of platinum-DNA adducts researchgate.netnih.gov. This interaction with DNA is a key mechanism of action for platinum-based chemotherapy agents, leading to the disruption of DNA replication and transcription, ultimately inducing apoptosis patsnap.comnih.gov. The DACH ligand contributes to the stability and binding characteristics of the platinum center with DNA.
Design and Synthesis of this compound Derivatives
The development of this compound derivatives has involved exploring modifications to its structure, particularly the leaving groups, to potentially improve its therapeutic profile or overcome limitations.
Exploration of Analogs with Modified Leaving Groups
Modifying the leaving groups is a common strategy in the development of platinum-based anticancer agents to alter their reactivity, stability, and interaction with biological targets nih.gov. While specific detailed research findings on this compound analogs with modified leaving groups were not extensively detailed in the search results, the principle of exploring different anionic groups as leaving groups is well-established in the development of cisplatin (B142131) analogs like carboplatin (B1684641) and oxaliplatin researchgate.net. The myristate groups in this compound are distinct from the leaving groups in these other platinum drugs, contributing to its unique lipophilic properties pacific.edu. Research in this area would likely involve synthesizing this compound analogs where the myristate ligands are replaced with other carboxylates or different types of leaving groups to study the impact on lipophilicity, DNA binding, cellular uptake, and antitumor activity.
Synthesis of Novel Platinum(II) and Palladium(II) Complexes and Their Biological Evaluation
Research extends beyond just modifying this compound itself to the synthesis and evaluation of novel platinum(II) and palladium(II) complexes with altered ligand structures rsc.org. Palladium complexes are closely related to platinum analogs due to structural similarities and overlapping coordination chemistry rsc.org. Studies have investigated palladium complexes as potential anticancer agents, and in some cases, they have shown promising activity against tumor cell lines, sometimes exhibiting better antitumor activity than their platinum counterparts rsc.org.
For example, studies have explored palladium(II) complexes with various ligand systems and evaluated their cytotoxicity against different cancer cell lines, including cisplatin-sensitive and resistant lines rsc.orgresearchgate.net. Some novel platinum complexes have also been synthesized with the aim of improving cytotoxicity, enhancing cellular uptake, or achieving selectivity for cancer cells mdpi.com. This includes complexes designed to target specific receptors or form more efficient DNA adducts mdpi.com.
While direct studies on novel platinum(II) and palladium(II) complexes specifically designed as this compound derivatives with different carrier ligands were not prominently featured, the broader research into novel platinum and palladium complexes with varied ligands provides a context for how this compound's DACH carrier ligand might be modified in derivative development. Studies on other platinum complexes with different amine carrier ligands have shown that the nature of the carrier ligand can influence the complex's activity and interaction with DNA nih.gov.
Computational Approaches in this compound SAR Research
Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, play an increasingly important role in SAR research and drug design numberanalytics.commdpi.com. These methods can help predict the biological activity of compounds based on their molecular structures and physicochemical properties, guiding the synthesis of novel derivatives nih.govnih.gov.
For platinum complexes, DFT and molecular mechanics methods have been successfully used to predict lipophilicity and cytotoxicity nih.gov. QSAR models have been developed for series of platinum(II) complexes, correlating molecular descriptors with in vitro cytotoxicity nih.gov. Computational methods can also be used to study the interaction of metal complexes with DNA and other biological targets at a molecular level nih.gov.
While specific computational studies focused solely on this compound's SAR were not detailed, the application of these techniques to platinum complexes in general is well-established nih.gov. Computational approaches could be used in this compound research to:
Predict the lipophilicity and solubility of potential this compound derivatives with modified leaving groups or carrier ligands.
Model the interaction of this compound and its analogs with DNA to understand the impact of structural changes on DNA binding and adduct formation.
Develop QSAR models to correlate structural features of this compound derivatives with their cytotoxicity in various cancer cell lines.
Investigate the binding of this compound to plasma proteins, such as human serum albumin, which has been explored through molecular modeling studies researchgate.net.
These computational methods can help prioritize the synthesis and experimental evaluation of the most promising this compound derivatives, accelerating the drug discovery process.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding interactions between a small molecule (ligand) and a biological target, such as a protein or DNA mdpi.com. These methods help to understand the preferred binding poses, the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces), and the stability of the resulting complex.
Molecular modeling studies, including docking, have been employed to investigate the interaction of this compound with human serum albumin (HSA) nih.govresearchgate.net. These studies indicated that this compound binds to domain II of HSA. The interactions were found to be mediated by hydrophobic forces, hydrogen bonds, and electrostatic forces nih.govresearchgate.net. This binding to plasma proteins like HSA can influence the distribution and delivery of the drug in the body nih.gov.
While direct molecular dynamics simulations of this compound interacting with its primary target, DNA, were not found in the provided results, molecular dynamics simulations have been used to study the interactions of related platinum complexes, such as cisplatin, with biological membranes frontiersin.org. These simulations can provide dynamic insights into how platinum drugs might cross cellular membranes and reach their intracellular targets. The application of molecular dynamics to this compound could offer a more detailed understanding of its behavior in a biological environment, complementing the static snapshots provided by docking studies.
The findings from molecular docking and dynamics simulations contribute to SAR by identifying key interaction sites and forces that are important for ligand binding. This information can guide the design of this compound derivatives with modified ligands aimed at enhancing specific interactions with the target or altering interactions with off-targets or plasma proteins.
Density Functional Theory (DFT) for Geometric and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure and properties of molecules and materials nih.govyoutube.com. In the context of drug discovery and SAR studies, DFT can provide valuable information about the geometric structure, electronic distribution, reactivity, and stability of a compound nih.govmdpi.comaps.orgrsc.org.
DFT has been applied to analyze the geometric structure properties and charge distribution of platinum(II) complexes, such as those containing a CTPTA ligand patsnap.com. Methods like Natural Population Analysis (NPA) and Mulliken Population Analysis (MPA) are used within DFT to calculate charge distribution, providing insights into the electronic nature of different atoms within the complex nih.govpatsnap.com.
Furthermore, DFT studies have been utilized in the development of Quantitative Structure-Activity Relationship (QSAR) models for various platinum complexes, including derivatives of cisplatin, carboplatin, and oxaliplatin, as well as regionally approved drugs like this compound nih.gov. These QSAR models, often based on descriptors calculated using DFT, aim to correlate structural and electronic properties with biological activities such as cytotoxicity nih.gov. DFT calculations can help predict properties like lipophilicity and the energy of frontier molecular orbitals (HOMO and LUMO), which are relevant to a compound's reactivity and interactions nih.govnih.gov. Understanding these electronic properties through DFT can aid in explaining observed differences in activity among platinum complexes and inform the design of new derivatives with desired characteristics nih.govresearchgate.net.
DFT calculations are particularly useful for optimizing the geometry of molecules to find their lowest energy conformations and for studying how their electronic structure changes upon interacting with other molecules or undergoing chemical reactions nih.gov. For platinum complexes, this can include studying the stability of the metal-ligand bonds and the electronic factors that influence their reactivity towards biological nucleophiles, such as those found in DNA.
Analytical Methodologies for Miriplatin and Its Metabolites
Spectroscopic Techniques for Compound Characterization
Spectroscopic methods provide valuable insights into the structure and identity of miriplatin (B1139251) and its related platinum species.
Advanced NMR (e.g., 195Pt-NMR) for Platinum Species
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 195Pt-NMR, is a powerful tool for characterizing platinum-containing compounds like this compound. 195Pt-NMR can provide information about the electronic environment and coordination sphere of the platinum atom. While general characterization of synthesized this compound has been reported using 1H-NMR atlantis-press.comresearchgate.netmagtechjournal.com, 195Pt-NMR is specifically useful for studying the platinum center. Studies on other platinum complexes have utilized 195Pt-NMR to confirm the presence of platinum(II) species, for instance, observing resonances in the -2800 ppm region westernsydney.edu.au. This technique can help identify different platinum species that may form from this compound in various conditions.
Comprehensive Mass Spectrometry for Metabolite Identification
Mass Spectrometry (MS) plays a vital role in identifying this compound and its metabolites. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used for the structural characterization of synthesized this compound atlantis-press.comresearchgate.netmagtechjournal.com. For studying metabolites in biological samples, more advanced MS techniques like Ultra-high pressure liquid chromatography tandem mass spectrometry (UHPLC–MS/MS) are employed. UHPLC–MS/MS has been used to analyze this compound and its metabolites in various organelles after treatment with this compound-loaded liposomes nih.gov. This hyphenated technique allows for the separation of different compounds before their detection and identification by mass spectrometry, providing detailed information about the metabolic fate of this compound. Size exclusion chromatography-inductively coupled plasma mass spectrometry (SEC-ICP-MS) is another method developed to study this compound and its Pt-metabolites in biological matrices like Beagle dog plasma cqvip.combvsalud.org.
Quantitative Analytical Methods for this compound and Platinum Content
Quantitative analysis is essential for determining the concentration of this compound in formulations and the total platinum content in biological samples, which serves as a proxy for the drug and its platinum-containing metabolites.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a widely used technique for the quantification of platinum content. A quantification method for this compound has been established using ICP-OES, particularly for determining platinum recovery from this compound-loaded nano formulations pacific.edupacific.edu. This method typically involves the digestion of samples with agents like nitric acid before analysis by ICP-OES pacific.edu. Compared to ICP-MS, ICP-OES generally offers simpler method development and lower cost, although it has a higher limit of detection pacific.edu. Despite this, ICP-OES can achieve high platinum recovery rates, exceeding 80% in some this compound formulations pacific.edu. ICP-OES has also been used for platinum determination in cellular uptake studies of platinum complexes mdpi.com.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Analysis
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used for the trace analysis of elements, including platinum. ICP-MS is employed for the quantification of intracellular platinum mass, which is used as a reference for the internalized amount of this compound or other platinum agents nih.gov. The method involves sample preparation steps such as washing and digestion of cells before ICP-MS detection nih.gov. ICP-MS is recognized as a widely applied technique for the determination of platinum group elements in both environmental and biological samples researchgate.net. While ICP-MS offers extremely high sensitivity, trace analysis of platinum can be problematic due to potential interferences researchgate.net. However, validated ICP-MS methods exist for the quantitative analysis of platinum in various biological matrices like plasma, urine, and tissues, demonstrating good selectivity, accuracy, and precision with low limits of quantification nih.gov.
Methods for Platinum Recovery from Formulations and Biological Samples
Quantification of platinum is crucial for evaluating this compound-loaded formulations and understanding its distribution in biological samples. Inductively coupled plasma-optical emission spectrometry (ICP-OES) has been established as a method for this compound quantification. pacific.edu For the quantification of platinum recovery from this compound-loaded nano formulations, digestion with 70% nitric acid and heating is utilized. pacific.edu This digestion method facilitates the release of platinum from the formulation matrix for subsequent analysis. The efficiency of platinum recovery can be influenced by the method used to prepare the formulations; for instance, the co-solvent slow evaporation method has been shown to improve platinum recovery significantly in the preparation of this compound-loaded nano formulations. pacific.edu
In biological studies, particularly in animal models, the concentration of platinum in samples like blood can be highly diluted, requiring analytical methods with sufficient sensitivity, such as ICP-OES, although the limit of detection and required sample volume need careful consideration. pacific.edu For tissue samples, such as liver tissues (tumor and normal), homogenates are incinerated using nitric acid and hydrogen peroxide before being dissolved in aqua regia (4% solution) for analysis, such as by flameless atomic absorption spectrometry. sumitomo-chem.co.jp High-performance liquid chromatography (HPLC) has also been successfully established as a quantitative method for liposomal this compound formulations, effectively eliminating interference from components like cholesterol. researchgate.net
Techniques for Investigating Drug Release and Distribution In Vitro and Ex Vivo
Investigating the release and distribution of this compound is essential for understanding its pharmacological behavior. Various techniques are employed to assess drug release in vitro and tissue distribution ex vivo.
In Vitro Release Testing Methods (e.g., Dialysis Membrane, Continuous Flow)
In vitro drug release testing is vital for characterizing the release profile of this compound from its formulations and providing insights into potential in vivo performance. researchgate.netresearchgate.net Common methods for in vitro drug release testing of particulate formulations, including those containing this compound, include sample and separate, dialysis membrane, and continuous flow (flow-through cell) methods. researchgate.netresearchgate.net
The dialysis membrane technique is widely used, particularly for nanosized carriers. mdpi.com In this method, the formulation is placed within a dialysis bag (the donor compartment) which is then immersed in a release medium (the receptor compartment). mdpi.comdissolutiontech.com The dialysis membrane acts as a barrier, allowing the released drug to pass into the receptor compartment while retaining the formulation. dissolutiontech.com The volume of the dialysis bag and dissolution medium can influence the maintenance of sink conditions. dissolutiontech.com Studies using dialysis have investigated this compound release under simulated physiological conditions, such as in simulated blood or intracellular environments, sometimes incorporating reducing agents like DTT to mimic specific cellular conditions. nih.gov
Continuous flow methods, also known as flow-through cell methods, are another category of in vitro release testing techniques. researchgate.netresearchgate.net This method involves a continuous flow of release medium through a cell containing the formulation. researchgate.net The flow-through method is a compendial in vitro release method often used for parenteral formulations and can be modified to investigate different aspects of drug release.
While various methods exist, standardized protocols for in vitro drug release testing of colloidal drug carriers, including those for this compound, are still developing, leading to potential non-uniformity in results and interpretations across studies. mdpi.comdissolutiontech.com
Quantitative Imaging Techniques for Tissue Distribution (e.g., Soft X-ray Radiography)
Quantitative imaging techniques are employed to visualize and quantify the distribution of this compound in tissues. Soft X-ray radiography has been used to assess the distribution of this compound when formulated with oily carriers like Lipiodol. nih.gov In studies involving tumor-bearing animal models, resected livers are radiographed with a soft X-ray machine to visualize the distribution of the oily carrier, which indicates the location of the this compound formulation. nih.gov The oily lymphographic agent appears as white dots in the soft X-ray photograph, allowing researchers to observe its selective retention in tumor tissues compared to normal liver tissues over time. nih.gov This imaging technique, combined with subsequent platinum concentration measurements in dissected tissues, provides a comprehensive view of the drug's distribution. nih.govsumitomo-chem.co.jp Soft X-ray imaging, including soft X-ray tomography, is a technique capable of high-resolution imaging of biological samples and can visualize cellular structures and the distribution of materials within them. nih.govresearchgate.net
Emerging Research Directions and Future Perspectives for Miriplatin
Synergistic Combination Strategies at the Molecular Level
Research is exploring the potential of combining miriplatin (B1139251) with other therapeutic modalities to achieve synergistic anti-tumor effects. Studies have indicated that this compound combined with irradiation demonstrates synergistic anti-tumor activity in HCC cells. nih.gov This synergy is mediated through the induction of PUMA-mediated apoptosis and cell cycle arrest. nih.gov
Another area of investigation involves combining this compound with other platinum-based agents or different classes of drugs. For instance, a phase I clinical study explored the combination of TACE with this compound and hepatic arterial infusion chemotherapy using cisplatin (B142131) for locally advanced HCC. spandidos-publications.com This approach hypothesized a synergistic effect by leveraging the sustained release of this compound and the concentration-dependent properties of cisplatin. spandidos-publications.com While not specific to this compound, broader research in cancer highlights the potential for synergistic combinations at the molecular level, including combining immunotherapy with targeted therapies, which could inform future this compound strategies. frontiersin.org, nih.gov Furthermore, targeting tumor metabolism through combinations, such as mitochondrial targeting agents with glycolysis inhibitors, represents a potential avenue for synergistic approaches that could be relevant to this compound's mechanism. nih.gov
Exploration of this compound's Activity in Other Malignancies beyond Hepatocellular Carcinoma
While primarily used for HCC, the potential of this compound in treating other malignancies is being investigated. Studies have explored the activity of this compound-loaded liposomes in pancreatic cancer. nih.gov, researchgate.net, This research has shown prominent anti-cancer activity in both gemcitabine-resistant and gemcitabine-sensitive pancreatic cancer cells. nih.gov, researchgate.net The mechanism observed in pancreatic cancer cells involves a distinct pathway targeting mitochondria, rather than DNA, which is the primary target of many other platinum agents. nih.gov, researchgate.net
Beyond pancreatic cancer, research is also exploring the potential of this compound against lung cancer, particularly through the use of nano formulations designed to overcome physiochemical barriers in solid tumors. pacific.edu These investigations indicate that this compound-loaded nano formulations can exhibit substantial anticancer activities in lung cancer cell models. pacific.edu
Development of Predictive Biomarkers for this compound Responsiveness
Identifying predictive biomarkers is crucial for optimizing patient selection and treatment outcomes with this compound. While specific biomarkers for this compound responsiveness are still under investigation, the broader field of oncology, particularly in the context of platinum-based chemotherapy and HCC treatment, provides relevant insights. Predictive biomarkers are indicators, often measured before treatment, that provide information on the probability of response to a specific therapy. esmo.org, windows.net
For other platinum-based chemotherapies, such as those used in non-small cell lung cancer, microRNAs like miR-21 have been explored as potential biomarkers to predict treatment response. nih.gov In the context of HCC and TACE, the need for predictive and prognostic biomarkers is recognized to better guide therapeutic strategies. amazonaws.com, windows.net Future research aims to identify molecular or cellular markers that can predict which HCC patients are most likely to benefit from this compound-based TACE or other potential applications of this compound in different cancers.
Advanced Computational Modeling for Mechanism Elucidation and Drug Design
Computational modeling plays an increasingly significant role in drug discovery and in understanding the mechanisms of existing drugs. nih.gov, mdpi.com, scielo.org.mx, sysrevpharm.org Techniques such as molecular docking, quantitative structure-activity relationships (QSAR), and machine learning are employed to simulate molecular interactions, predict drug properties, and inform drug design. nih.gov, mdpi.com, scielo.org.mx, oxforddrugdesign.com, sysrevpharm.org
While specific detailed applications of advanced computational modeling for this compound were not extensively highlighted in the search results, these methods are broadly applicable to understanding how this compound interacts with biological targets, predicting its behavior within the body, and potentially designing improved analogs or delivery systems. Computational approaches can aid in elucidating the molecular mechanisms underlying this compound's activity, including its unique mitochondrial targeting observed in some cancer types. nih.gov, researchgate.net
Refinement of Nanotechnology-Based Delivery for Enhanced Therapeutic Index
Nanotechnology is being explored to improve the delivery and therapeutic index of this compound. Due to its lipophilic nature, this compound can be formulated into various lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles. investing.com, nih.gov, researchgate.net, pacific.edu, mdpi.com, scifiniti.com, These nano formulations can enhance the solubility and stability of this compound, improve its accumulation at tumor sites through mechanisms like the enhanced permeation and retention (EPR) effect, and potentially reduce systemic toxicity. pacific.edu, google.com, mdpi.com, frontiersin.org
Research on this compound-loaded liposomes, for example, has demonstrated enhanced anti-cancer activity in pancreatic cancer models compared to the free drug. nih.gov, researchgate.net Similarly, this compound-loaded nano formulations have shown promising activity against lung cancer cells. pacific.edu The refinement of these nanotechnology-based delivery systems focuses on optimizing particle size, composition, and surface modifications to achieve targeted delivery and controlled release of this compound, thereby maximizing its efficacy while minimizing off-target effects.
Addressing Unresolved Questions in this compound's Cellular Entry and Mitochondrial Targeting
Recent research has shed light on the cellular entry and mitochondrial targeting of this compound, particularly in the context of liposomal formulations, but unresolved questions remain. Studies with this compound-loaded liposomes in pancreatic cancer cells indicate a faster cellular entry leading to higher intracellular accumulation. nih.gov This entry appears to be influenced by the level of caveolin-1 (B1176169), which can determine the entry rate and the switch between different endocytic pathways, such as caveolae-mediated endocytosis and macropinocytosis. nih.gov
A significant finding is that, unlike most platinum agents that target DNA, the liposomal formulation of this compound targets mitochondria. nih.gov, researchgate.net The mechanism involves the release of this compound within the cell, followed by its translocation to mitochondria. nih.gov Within mitochondria, this compound enhances the binding of the mitochondrial protease LONP1 with POLG and TFAM, leading to their degradation. nih.gov, researchgate.net This degradation initiates the blocking of mitochondrial DNA replication, subsequently inducing mitophagy via the PINK1–Parkin axis. nih.gov, researchgate.net While this mechanism is being elucidated, further research is needed to fully understand the intricacies of this compound's cellular uptake, intracellular trafficking, and the precise molecular interactions that lead to mitochondrial targeting and downstream effects in various cancer types. The role of lipophilicity and positive charge in mitochondrial accumulation, as observed with other mitochondrial-targeting agents like triphenylphosphonium (TPP), may provide insights into this compound's behavior. mdpi.com, frontiersin.org, frontiersin.org, nih.gov
Q & A
Q. What is the mechanism of action of miriplatin in hepatocellular carcinoma (HCC) models?
this compound, a lipophilic platinum complex, exerts its antitumor effects by forming platinum-DNA adducts, which disrupt DNA replication and transcription, ultimately inducing apoptosis. Unlike cisplatin, this compound is suspended in Lipiodol®, enabling sustained release and selective accumulation in tumors due to the enhanced permeability and retention (EPR) effect . Key methodological steps for validation include:
- Quantifying platinum-DNA adducts via atomic absorption spectroscopy or mass spectrometry.
- Assessing apoptosis using TUNEL assays or flow cytometry for caspase-3 activation.
Q. What experimental models are appropriate for studying this compound’s efficacy?
Preclinical studies commonly use orthotopic or xenograft HCC models in rodents to evaluate tumor regression and pharmacokinetics. In vitro models include HCC cell lines (e.g., HepG2, Huh7) treated with this compound-Lipiodol emulsions. Researchers should:
Q. How is this compound’s dosage optimized in transarterial chemoembolization (TACE) protocols?
Dosage optimization involves balancing efficacy and toxicity. Key factors include:
- Tumor size and vascularity (assessed via angiography).
- Pharmacokinetic studies measuring platinum concentrations in plasma and tumor over time.
- Dose-escalation trials in animal models to determine the maximum tolerated dose (MTD) .
Advanced Research Questions
Q. How do researchers address contradictory data on this compound’s tumor selectivity compared to other platinum agents?
Contradictions often arise from variability in Lipiodol emulsion stability or tumor vascularity. Methodological solutions include:
- Standardizing emulsion preparation (e.g., vortexing time, lipid-to-platinum ratio).
- Using imaging-guided techniques (e.g., contrast-enhanced ultrasound) to verify drug delivery.
- Applying the PICO framework to refine study design: P opulation (HCC models), I ntervention (this compound-Lipiodol), C omparison (cisplatin or doxorubicin), O utcome (tumor regression rate) .
Q. What methodologies validate synergy between this compound and immunotherapy agents?
Combinatorial studies require:
- Experimental Design : Co-administer this compound with immune checkpoint inhibitors (e.g., anti-PD-1) in immunocompetent HCC models.
- Endpoints : Measure tumor-infiltrating lymphocytes (TILs) via immunohistochemistry and cytokine profiles (e.g., IFN-γ) via ELISA.
- Statistical Analysis : Use Chou-Talalay synergy plots to quantify additive vs. synergistic effects .
Q. How are pharmacokinetic-pharmacodynamic (PK-PD) discrepancies resolved in this compound studies?
Discrepancies may occur due to variable Lipiodol retention. Solutions include:
- PK Modeling : Compartmental analysis to correlate plasma platinum levels with tumor response.
- Tissue Sampling : Multi-timepoint biopsies for platinum quantification and histopathological grading .
Data Interpretation & Reporting
Q. What statistical methods are critical for analyzing this compound’s long-term efficacy?
- Survival Analysis : Kaplan-Meier curves with log-rank tests for overall survival (OS) and progression-free survival (PFS).
- Multivariate Regression : Adjust for confounders like tumor stage or liver function.
- Reporting Standards : Adhere to NIH guidelines for preclinical data reproducibility, including raw data deposition in public repositories (e.g., Figshare) .
Q. How do researchers differentiate this compound-specific apoptosis from Lipiodol-induced necrosis?
- Histopathology : H&E staining to distinguish apoptotic (shrinkage, pyknosis) vs. necrotic (cellular swelling, membrane rupture) features.
- Molecular Markers : Quantify apoptosis-specific proteins (e.g., BAX/BCL-2 ratio) via Western blot .
Ethical & Translational Considerations
Q. What ethical guidelines apply to this compound studies involving animal models?
Q. How can preclinical findings on this compound be translated into clinical trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
